Deferitrin
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-11(10(15)16)5-17-9(12-11)7-3-2-6(13)4-8(7)14/h2-4,13-14H,5H2,1H3,(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUUFNIKLCFNLN-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239101-33-8 | |
| Record name | Deferitrin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239101338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deferitrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16132 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DEFERITRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T69Y9LDN44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Deferitrin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferitrin (GT-56-252) is an orally active, tridentate iron chelator that belongs to the desferrithiocin analogue family. It was developed for the treatment of chronic iron overload, a condition that can arise from frequent blood transfusions in patients with hematological disorders such as beta-thalassemia major.[1] The primary therapeutic goal of this compound is to bind to excess iron in the body, facilitating its excretion and thereby mitigating iron-induced organ toxicity. Although its clinical development was halted due to observations of nephrotoxicity, the study of this compound and its analogues provides valuable insights into the design and mechanism of action of iron chelating agents.[2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Core Mechanism of Action: Iron Chelation
The fundamental mechanism of action of this compound lies in its ability to act as a chelating agent. It forms a stable complex with ferric iron (Fe³⁺), the primary form of excess iron in the body. This process of chelation renders the iron biologically inert and facilitates its removal from the body.
Reduction of the Labile Iron Pool
Within the cell, there exists a pool of chelatable, redox-active iron known as the labile iron pool (LIP). This pool is a critical source of iron for various cellular processes but can also catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress and cellular damage. This compound, being a cell-permeable chelator, directly interacts with and reduces the intracellular LIP. By sequestering this labile iron, this compound prevents its participation in harmful redox reactions, thereby protecting cells from iron-mediated toxicity.
Quantitative Data
The efficacy of an iron chelator is often quantified by its Iron Clearing Efficiency (ICE), which represents the percentage of the administered chelator that is excreted as an iron complex.
Preclinical Data
| Animal Model | Administration Route | Dose | Iron Clearing Efficiency (ICE) | Primary Route of Excretion | Reference |
| Non-iron-overloaded rodent | Oral (p.o.) | 300 µmol/kg | 1.1% | Not Specified | [1] |
| Cebus apella monkeys | Oral | Not Specified | 13-18% | Fecal (80-90%) | [3] |
Clinical Pharmacokinetic Data (Phase I)
A Phase I clinical trial (NCT00069862) was conducted in patients with transfusional iron overload secondary to beta-thalassemia.[4] While detailed efficacy data on iron excretion is not publicly available, the following pharmacokinetic parameters were reported:
| Parameter | Value | Note | Reference |
| Half-life (T½) | 2 to 4 hours | Similar across doses from 3 to 15 mg/kg. | [3] |
| This compound:Iron Complex in Serum | 13 to 48% | Percentage of the drug present as a 2:1 complex with iron. | [3] |
| This compound:Iron Complex in Urine | ~2% | Percentage of this compound in urine complexed to iron. | [3] |
| Bioavailability | Not impaired by food | Similar Area Under the Curve (AUC) in fed and fasted states. | [3] |
Signaling Pathways
The primary signaling pathway influenced by this compound's mechanism of action is the ferroptosis pathway. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.
Inhibition of Ferroptosis
By reducing the intracellular labile iron pool, this compound directly inhibits a key driver of ferroptosis. Iron is a necessary catalyst for the enzymatic and non-enzymatic reactions that lead to the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Crosstalk with Apoptosis
While the primary effect is on ferroptosis, the reduction of iron-induced oxidative stress can indirectly influence apoptotic pathways. High levels of ROS can damage mitochondria and lead to the release of pro-apoptotic factors. By mitigating oxidative stress, this compound may help maintain mitochondrial integrity and prevent the initiation of apoptosis.
Experimental Protocols
The following describes a representative experimental protocol for evaluating the efficacy of an oral iron chelator in a rodent model, based on methodologies cited in the literature.
In Vivo Evaluation of Iron Clearing Efficiency in a Rodent Model
Objective: To determine the iron clearing efficiency (ICE) of an orally administered iron chelator.
Materials:
-
Test animals: Sprague-Dawley rats (or other appropriate rodent model).
-
Iron-loading agent: Iron dextran for inducing iron overload (optional, for iron-overload models).
-
Radio-labeled iron: ⁵⁹Fe-labeled ferritin or another suitable iron tracer.
-
Test compound: this compound or other oral iron chelator.
-
Metabolic cages for separate collection of urine and feces.
-
Gamma counter for measuring radioactivity.
-
Atomic absorption spectrometer for total iron measurement.
Procedure:
-
Animal Acclimatization and Iron Loading (if applicable):
-
House animals in a controlled environment with a standard diet and water ad libitum.
-
For an iron-overload model, administer iron dextran via intraperitoneal injection at a specified dose and schedule to achieve the desired level of iron overload. Monitor animal health throughout this period.
-
-
Administration of Radio-labeled Iron:
-
Administer a known amount of ⁵⁹Fe-ferritin intravenously to the animals. This allows for the tracking of mobilized iron.
-
-
Baseline Excretion Measurement:
-
Place animals in metabolic cages and collect urine and feces for a baseline period (e.g., 24-48 hours) to determine the basal rate of iron excretion.
-
-
Administration of the Test Chelator:
-
Administer the oral iron chelator (e.g., this compound) at the desired dose(s). A vehicle control group should be included.
-
-
Sample Collection:
-
Continue to collect urine and feces separately for a defined period post-administration (e.g., 48-72 hours).
-
-
Sample Analysis:
-
Measure the radioactivity (⁵⁹Fe) in the collected urine and feces using a gamma counter.
-
Measure the total iron content in the urine and feces using atomic absorption spectrometry after appropriate sample digestion.
-
-
Calculation of Iron Clearing Efficiency (ICE):
-
Calculate the net iron excretion induced by the chelator by subtracting the baseline iron excretion from the post-treatment excretion.
-
ICE (%) = [(Total iron excreted with chelator - Basal iron excretion) / Molar dose of administered chelator] x 100.
-
Conclusion
This compound serves as a significant case study in the development of oral iron chelators. Its mechanism of action, centered on the chelation of the labile iron pool, offers a potent strategy for mitigating iron overload and its pathological consequences, including the prevention of ferroptotic cell death. While its clinical progression was halted, the preclinical and early clinical data for this compound and the ongoing development of its analogues continue to inform the field of iron chelation therapy. The methodologies and conceptual frameworks outlined in this guide provide a basis for the continued investigation and development of novel, safe, and effective treatments for iron overload disorders.
References
Deferitrin as a Desferrithiocin Analogue: A Technical Guide for Iron Chelation Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iron overload, a consequence of genetic disorders or chronic blood transfusions, poses a significant threat of organ damage due to the catalytic role of iron in the formation of reactive oxygen species. Iron chelation therapy is the primary treatment modality to mitigate this iron-induced toxicity. Desferrithiocin, a natural siderophore, showed promise as an orally active iron chelator, but its clinical development was hampered by significant nephrotoxicity. This led to the development of synthetic analogues, including Deferitrin (GT-56-252), designed to retain the iron-chelating efficacy of desferrithiocin while minimizing its toxic effects. This technical guide provides an in-depth overview of this compound as a desferrithiocin analogue, focusing on its chemical properties, mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.
Chemical and Structural Relationship
This compound is a tridentate iron chelator, meaning three of its atoms bind to a single iron atom. It is a synthetic analogue of desferrithiocin, a natural product isolated from Streptomyces antibioticus.[1] The core structure of desferrithiocin responsible for its iron-binding capacity has been modified in this compound to enhance its safety profile, particularly to reduce the nephrotoxicity observed with the parent compound.[2]
This compound
-
IUPAC Name: (4S)-2-(2,4-dihydroxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid[3]
-
Molecular Formula: C₁₁H₁₁NO₄S[3]
-
Molecular Weight: 253.28 g/mol [3]
Desferrithiocin
-
IUPAC Name: (4S)-2-(3-hydroxy-2-pyridinyl)-4-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid[4]
-
Molecular Formula: C₁₀H₁₀N₂O₃S[4]
-
Molecular Weight: 238.26 g/mol
The key structural difference lies in the aromatic ring that provides the chelating hydroxyl group. This modification was a critical step in the structure-activity relationship (SAR) studies aimed at improving the therapeutic index of desferrithiocin-based chelators.[2]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound, like other iron chelators, is the formation of a stable complex with ferric iron (Fe³⁺), facilitating its excretion from the body. This compound forms a 2:1 complex with iron.[2] In preclinical studies, this compound demonstrated that the primary route of iron excretion is through the feces.[5]
Iron chelation therapy impacts several key signaling pathways involved in iron homeostasis and cellular stress responses:
-
Hepcidin-Ferroportin Axis: Hepcidin is the master regulator of systemic iron homeostasis. It binds to the iron exporter ferroportin, inducing its internalization and degradation, thereby reducing iron absorption from the gut and release from macrophages.[6] Iron overload typically suppresses hepcidin, leading to increased ferroportin expression and further iron accumulation. While the direct effect of this compound on hepcidin has not been extensively reported, iron chelators, by reducing systemic iron levels, are expected to modulate this pathway. Some studies suggest that intracellular iron chelators can inhibit hepcidin-induced ferroportin degradation.[3]
-
Oxidative Stress and the Nrf2 Pathway: Excess iron catalyzes the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to oxidative stress and cellular damage.[1] The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response.[7] Iron-induced oxidative stress can activate Nrf2, which in turn upregulates the expression of antioxidant enzymes and proteins involved in iron metabolism, such as ferritin (for iron storage) and ferroportin (for iron export), to mitigate cellular damage.[7] Iron chelators can indirectly modulate the Nrf2 pathway by reducing the iron-mediated oxidative stress.
Below is a diagram illustrating the logical progression from the parent compound to the development of analogues with improved safety profiles.
Caption: Development pathway of this compound from Desferrithiocin.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its parent compound, desferrithiocin, from preclinical and clinical studies.
Table 1: Comparative Iron Clearing Efficiency (ICE)
| Compound | Animal Model | Dose | Route | Iron Clearing Efficiency (%) | Primary Excretion Route | Reference(s) |
| Desferrithiocin | Rodent (bile duct-cannulated) | 384 µmol/kg/day | Oral | - (Caused severe renal toxicity) | - | [8] |
| Primate (Cebus apella) | - | Oral | 16.1 ± 8.5 | - | [2] | |
| This compound | Rodent (bile duct-cannulated) | 300 µmol/kg | Oral | 1.1 ± 0.8 | Biliary (90%) | [2][9] |
| Primate (Cebus apella) | - | Oral | 16.8 ± 7.2 | Fecal (88%) | [9] |
ICE is calculated as (ligand-induced iron excretion / theoretical iron excretion) x 100.
Table 2: Pharmacokinetic Parameters of this compound (Phase I Clinical Trial)
| Parameter | Value | Conditions | Reference(s) |
| Half-life (T½) | ~2 - 4 hours | Across doses from 3 to 15 mg/kg | [5] |
| Bioavailability | Not significantly impaired by food | Comparison of fed and fasted states | [5] |
| Iron Complex in Serum | 13 - 48% of drug | - | [5] |
| Urinary Excretion | ~75% of drug recovered in urine | Uncomplexed with iron | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound and other desferrithiocin analogues.
Iron Clearing Efficiency (ICE) in the Bile Duct-Cannulated Rat Model
This model allows for the direct measurement of biliary and urinary iron excretion.
Objective: To determine the efficacy and primary route of excretion of an iron chelator.
Methodology:
-
Animal Model: Male Sprague-Dawley rats with surgically implanted bile duct cannulas.
-
Housing: Animals are housed individually in metabolic cages to allow for separate collection of urine and feces. The bile is collected via a tether system connected to a fraction collector.
-
Dosing: The test compound (e.g., this compound) is administered orally (p.o.) via gavage. A typical dose for initial screening is 300 µmol/kg.[2]
-
Sample Collection: Bile samples are collected at regular intervals (e.g., every 3 hours) for up to 48 hours post-dosing. Urine is collected at 24-hour intervals.
-
Iron Analysis: The iron content in bile and urine samples is determined using atomic absorption spectroscopy.
-
ICE Calculation: The Iron Clearing Efficiency is calculated as the percentage of the theoretically chelatable iron that is excreted. For a tridentate chelator like this compound (forming a 2:1 complex with iron), the theoretical iron excretion is 0.5 moles of iron for every mole of chelator administered.
Iron Clearing Efficiency (ICE) in the Iron-Overloaded Primate Model
The Cebus apella monkey is a well-established model for iron overload studies due to its physiological similarities to humans.
Objective: To evaluate the efficacy of an iron chelator in a clinically relevant iron-overloaded state.
Methodology:
-
Animal Model: Cebus apella monkeys with induced iron overload through repeated injections of iron dextran.
-
Housing: Animals are housed in metabolic cages for the collection of urine and feces.
-
Baseline Collection: Urine and feces are collected for several days prior to drug administration to establish a baseline iron excretion rate.
-
Dosing: The test compound is administered orally.
-
Post-Dose Collection: Urine and feces are collected for several days following drug administration.
-
Iron Analysis: The iron content in urine and feces is quantified by flame absorption spectroscopy.[9]
-
ICE Calculation: The net chelator-induced iron excretion is calculated by subtracting the baseline iron excretion from the total iron excreted after drug administration. This value is then used to calculate the ICE as described previously.
Assessment of Nephrotoxicity
Given the known toxicity of desferrithiocin, rigorous assessment of renal safety is paramount.
Objective: To evaluate the potential for drug-induced kidney injury.
Methodology:
-
Animal Model: Sprague-Dawley rats.
-
Dosing Regimen: The test compound is administered daily for a specified period (e.g., 7 to 10 days).[9] Positive controls, such as desferrithiocin or other known nephrotoxic agents, and a vehicle control group are included.
-
Biomarker Analysis:
-
Serum: Blood samples are collected to measure blood urea nitrogen (BUN) and serum creatinine levels.
-
Urine: Urine is collected to measure kidney injury biomarkers such as Kidney Injury Molecule-1 (Kim-1). Kim-1 levels can be quantified using an ELISA kit.[9]
-
-
Histopathology: At the end of the study, animals are euthanized, and the kidneys are collected. The kidneys are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The stained sections are examined microscopically for signs of tubular damage, such as vacuolization, necrosis, and the presence of casts.
The workflow for evaluating a novel iron chelator is depicted in the following diagram.
Caption: Experimental workflow for iron chelator development.
Signaling Pathways in Iron Homeostasis and Chelation
The diagram below illustrates the central role of the hepcidin-ferroportin axis in regulating systemic iron levels and the points at which iron and iron chelators can exert their effects.
Caption: Regulation of iron homeostasis by the hepcidin-ferroportin axis.
Conclusion
This compound represents a significant step in the rational design of iron chelators, building upon the foundational structure of desferrithiocin. While its clinical development was ultimately halted due to nephrotoxicity, the structure-activity relationship studies and the preclinical and clinical data generated have provided invaluable insights for the field of iron chelation therapy. The methodologies developed for its evaluation continue to be relevant for the assessment of new iron chelator candidates. Future research in this area will likely focus on further refining the chemical structures of desferrithiocin analogues to achieve an optimal balance of high iron clearing efficiency and a favorable safety profile, ultimately leading to improved therapeutic options for patients with iron overload disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepcidin-Ferroportin Interaction Controls Systemic Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preclinical and clinical development of this compound, a novel, orally available iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nrf2 Is a Potential Modulator for Orchestrating Iron Homeostasis and Redox Balance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Deferitrin (GT-56-252): A Technical Overview of the Investigational Iron Chelator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deferitrin (GT-56-252) is an orally available, investigational tridentate iron chelator developed for the treatment of chronic iron overload, a condition often resulting from frequent blood transfusions in patients with disorders such as beta-thalassemia.[1][2][3] As a derivative of desferrithiocin, this compound was specifically engineered to minimize the toxicity associated with the parent compound while maintaining effective iron chelation.[2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available preclinical and clinical data on this compound.
Chemical Structure and Properties
This compound, also known as (4S)-2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid, is a small molecule with the chemical formula C11H11NO4S.[4][5] Its structure is characterized by a thiazole ring linked to a dihydroxyphenyl group, which is crucial for its iron-binding activity.
| Property | Value | Source |
| IUPAC Name | (4S)-2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid | [5] |
| Molecular Formula | C11H11NO4S | [4][5] |
| Molecular Weight | 253.28 g/mol | [5] |
| SMILES | C[C@@]1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O | [5] |
| CAS Number | 239101-33-8 | [1] |
| Synonyms | GT-56-252, 4'-hydroxydesazadesferrithiocin | [4][6] |
Mechanism of Action
This compound functions as a tridentate iron chelator, meaning that one molecule of this compound can bind to a single iron (Fe3+) ion at three points. This binding forms a stable complex that can be excreted from the body. Preclinical studies have demonstrated that the primary route of iron excretion facilitated by this compound is fecal.[2]
Preclinical and Clinical Data
Quantitative Preclinical Data
This compound has been evaluated in several preclinical models to determine its efficacy and safety profile. The iron-clearing efficiency (ICE) is a key metric used to assess the effectiveness of an iron chelator.
| Animal Model | Administration | Dose | Iron Clearing Efficiency (ICE) | Source |
| Non-iron-overloaded rodent | Oral | 300 µmol/kg | 1.1% | [1] |
| Cebus apella monkeys | Oral | Not specified | 13-18% | [2] |
Clinical Trials
This compound has undergone Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. A notable study is the "Iron Balance Study of DFO and GT56-252 in Patients With Transfusional Iron Overload Secondary to Beta-thalassemia" (NCT00069862).[6]
In an initial Phase I trial, this compound was administered to 26 patients with beta-thalassemia at doses ranging from 3 to 15 mg/kg.[2] The drug was found to be well-tolerated and well-absorbed, both in fed and fasted states.[2] No serious adverse events were reported.[2]
Experimental Protocols
Detailed, step-by-step experimental protocols for the clinical and preclinical studies of this compound are not extensively available in the public domain. However, descriptions of the study designs and methodologies have been published.
Phase I Clinical Trial Methodology (NCT00069862)
The Phase I trial was an open-label, parallel-design, two-dose study.[2] The primary objectives were to assess the safety and pharmacokinetics of this compound.
-
Patient Population: 26 patients with beta-thalassemia and transfusional iron overload.[2]
-
Dosing: Single doses of this compound were administered on two consecutive days at five dose levels: 3, 4.5, 8, 11, and 15 mg/kg.[2] The drug was administered as a liquid or in capsules.[2]
-
Pharmacokinetic Analysis: Blood samples were collected at intervals up to 24 hours post-dose to characterize the pharmacokinetic profile of this compound.[2] 24-hour urine collections were also performed to measure the excretion of the drug.[2]
-
Safety Monitoring: Safety was evaluated through physical examinations, electrocardiograms (ECGs), and laboratory tests, including chemistry and hematology panels, coagulation parameters, urinalysis, and urine beta-2-microglobulin.[2]
Conclusion
This compound (GT-56-252) is a promising oral iron chelator that has demonstrated a favorable safety and absorption profile in early clinical trials. Its mechanism of action, centered on the formation of a stable, excretable iron complex, addresses the critical need for effective and well-tolerated treatments for chronic iron overload. Further clinical development will be necessary to fully establish its efficacy and safety for therapeutic use.
References
- 1. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of deferiprone in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug evaluation: this compound (GT-56-252; NaHBED) for iron overload disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
Deferitrin: A Tridentate Chelator for Iron Overload
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Deferitrin (also known as GT-56-252) is an orally active, tridentate iron chelator that has been investigated for the treatment of chronic iron overload.[1][2] Iron overload is a serious condition that can result from genetic disorders or from repeated blood transfusions, as is common in patients with β-thalassemia major.[3] this compound, a derivative of desferrithiocin, was developed to offer an effective oral therapy for managing iron toxicity.[4] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.
Core Compound Details
| Property | Value |
| IUPAC Name | (4S)-2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid[4] |
| Synonyms | GT-56-252, 4'-hydroxydesazadesferrithiocin[4] |
| Molecular Formula | C11H11NO4S[4] |
| Molecular Weight | 253.28 g/mol [4] |
| Chelation Stoichiometry | 2:1 (this compound:Iron) |
Mechanism of Action: Tridentate Iron Chelation
This compound functions as a tridentate chelator, meaning that one molecule of this compound can bind to a single ferric iron (Fe³⁺) ion at three distinct points. The key functional groups involved in this coordination are the hydroxyl and carboxyl groups on the molecule. Two molecules of this compound form a stable octahedral complex with one iron ion, which is then eliminated from the body.[5] The primary route of excretion for the this compound-iron complex is through the feces.[6]
Caption: this compound's tridentate chelation of a single ferric iron ion.
The diagram below illustrates the general mechanism of cellular iron overload and the point of intervention for this compound.
Caption: this compound's intervention in the cellular iron metabolism pathway.
Preclinical and Clinical Data
Efficacy: Iron Clearing Efficiency (ICE)
The efficacy of iron chelators is often quantified by their Iron Clearing Efficiency (ICE), which is the percentage of the administered chelator that is excreted as an iron complex.
Table 1: Preclinical Iron Clearing Efficiency (ICE) of this compound
| Species | Dose (µmol/kg) | Administration | Iron Clearing Efficiency (ICE) | Primary Excretion Route |
| Rodent (non-iron-overloaded) | 300 | Oral | 1.1%[1] | Fecal |
| Cebus apella monkey | Not specified | Oral | 13-18%[7] | Fecal (80-90%)[7] |
| Beagle Dog | 150 | Not specified | 9.3% | Fecal |
Pharmacokinetics
A Phase I clinical trial in patients with β-thalassemia provided initial pharmacokinetic data for this compound.
Table 2: Phase I Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Notes |
| Dose Range | 3 to 15 mg/kg | Single daily doses[7] |
| Half-life (T½) | ~2 to 4 hours | Similar across all doses[7] |
| Bioavailability | Well-absorbed orally | Not significantly affected by food[7] |
| Iron Complex in Serum | 13 to 48% | Percentage of drug present as the 2:1 this compound:iron complex[7] |
| Urinary Excretion | ~75% of drug recovered in urine | ~2% of urinary this compound was complexed with iron[7] |
Safety and Tolerability
In initial clinical studies, this compound was generally well-tolerated.[7] However, its clinical development was halted due to concerns about nephrotoxicity.[8]
Experimental Protocols
Determination of Iron Clearing Efficiency (ICE)
The following protocol outlines the general methodology for determining the ICE of an iron chelator in a preclinical model.
Caption: Experimental workflow for determining Iron Clearing Efficiency (ICE).
Protocol Steps:
-
Animal Acclimatization and Baseline Measurement: Animals are housed in metabolic cages to allow for separate collection of urine and feces. A baseline period (e.g., 24-48 hours) is established to measure the normal daily iron excretion.
-
Chelator Administration: this compound is administered orally at a specified dose.
-
Sample Collection: Urine and feces are collected for a defined period post-administration (e.g., 24-48 hours).
-
Iron Quantification: The iron content in the collected urine and feces is quantified using a sensitive analytical method such as atomic absorption spectroscopy.
-
ICE Calculation: The Iron Clearing Efficiency is calculated using the following formula: ICE (%) = [(Total Iron Excreted post-dose - Baseline Iron Excretion) / Theoretical Maximum Iron Binding Capacity of the Dose] x 100
Quantification of this compound in Plasma (Representative Protocol)
While a specific, detailed protocol for this compound is not publicly available, the following represents a standard approach for quantifying a small molecule iron chelator in plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
1. Sample Preparation:
- A small volume of plasma (e.g., 50-100 µL) is aliquoted.
- An internal standard (a molecule with similar chemical properties to this compound) is added.
- Proteins are precipitated by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
- The supernatant containing this compound is collected for analysis.
2. HPLC Separation:
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate this compound from other plasma components.
- Flow Rate: A constant flow rate (e.g., 0.5 mL/min) is maintained.
3. MS/MS Detection:
- Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the this compound molecules.
- Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. This involves selecting the precursor ion of this compound and then monitoring for a specific product ion after fragmentation.
- Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.
Conclusion
This compound is a well-characterized, orally active, tridentate iron chelator that demonstrated promising efficacy in preclinical and early clinical studies for the treatment of transfusional iron overload. Its mechanism of action involves the formation of a stable 2:1 complex with ferric iron, which is predominantly excreted fecally. While its clinical development was halted due to safety concerns, the data and methodologies associated with this compound provide valuable insights for the ongoing development of novel iron chelation therapies. The information presented in this guide serves as a technical resource for researchers and professionals in the field of drug development for iron overload disorders.
References
- 1. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human iron metabolism - Wikipedia [en.wikipedia.org]
- 3. karger.com [karger.com]
- 4. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug evaluation: this compound for iron overload disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
The Rise and Fall of Deferitrin: A Technical Guide to a Novel Iron Chelator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of Deferitrin (also known as GT-56-252), a novel, orally available iron chelator. While its development was ultimately halted due to toxicity concerns, the story of this compound offers valuable insights into the design, evaluation, and challenges of developing iron chelation therapies. This document details its mechanism of action, summarizes key preclinical and clinical findings, and provides an overview of the experimental protocols used in its evaluation.
Introduction: The Unmet Need and the Emergence of this compound
Iron overload, a serious condition resulting from genetic disorders or repeated blood transfusions, necessitates treatment with iron chelators to prevent organ damage from excess iron deposition. For many years, the standard of care was deferoxamine, a parenterally administered drug with a demanding treatment regimen, leading to a search for effective oral alternatives.
This compound emerged as a promising candidate in this landscape. A synthetic, tridentate iron chelator, it is an analog of desferrithiocin, a natural product with potent iron-chelating properties. The development of this compound, led by Genzyme Corporation, aimed to provide a convenient and effective oral therapy for patients with transfusional iron overload, particularly those with β-thalassemia.
Mechanism of Action
This compound functions by binding to ferric iron (Fe³⁺) with high affinity, forming a stable, water-soluble complex that can be excreted from the body. As a tridentate ligand, two molecules of this compound are required to bind a single atom of iron, forming a 2:1 complex. This chelation process primarily targets non-transferrin-bound iron (NTBI), a toxic form of iron that circulates in the plasma of iron-overloaded patients and is a key contributor to organ damage. The this compound-iron complex is then predominantly eliminated from the body via fecal excretion.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy and Pharmacokinetics of this compound
| Parameter | Species | Model | Dose | Route | Key Finding(s) |
| Iron Clearing Efficiency (ICE) | Cebus apella monkeys | Iron-overloaded | 150 µmol/kg | Oral | ~13-18% |
| Rats | Non-iron-overloaded | 300 µmol/kg | Oral | ~1.1% | |
| Excretion Route | Cebus apella monkeys | Iron-overloaded | 150 µmol/kg | Oral | ~80-90% fecal excretion |
| Pharmacokinetics | Rats | - | - | Oral | Well-absorbed |
Table 2: Phase I Clinical Trial Data of this compound in β-Thalassemia Patients
| Parameter | Patient Population | Dose Range | Key Finding(s) |
| Safety and Tolerability | 26 adult patients | 3 to 15 mg/kg (single doses) | Well-tolerated, no serious adverse events reported. |
| Pharmacokinetics | 26 adult patients | 3 to 15 mg/kg | Well-absorbed in both fed and fasted states. |
| T½ (half-life) of approximately 2 to 4 hours. | |||
| 13% to 48% of the drug in serum was present as the 2:1 this compound:iron complex. | |||
| Iron Excretion | 26 adult patients | 3 to 15 mg/kg | Dose-related increase in iron excretion. |
Table 3: Metabolic Iron Balance Study of this compound in β-Thalassemia Patients
| Treatment Group | Dose | Mean Iron Balance (% of intake) | Primary Route of Excretion |
| This compound (single daily dose) | 4.5 - 17 mg/kg/day | 7% - 42% | Fecal |
| This compound (divided dose) | 25 mg/kg/day (t.i.d.) | 28% - 62% | Fecal (~99%) |
| Deferoxamine (control) | 40 mg/kg/day (s.c. infusion) | 52% - 325% | Urine and Fecal |
Experimental Protocols
The evaluation of this compound involved a series of preclinical and clinical studies employing specific methodologies to assess its efficacy and safety.
Preclinical Evaluation in the Bile Duct Cannulated Rat Model
This model is crucial for determining the route and extent of excretion of iron chelators and their iron complexes.
Objective: To quantify the biliary and urinary excretion of iron following administration of an iron chelator.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley rats are used. The animals are anesthetized, and a midline abdominal incision is made to expose the common bile duct.
-
Cannulation: A cannula (e.g., polyethylene tubing) is inserted into the bile duct and secured with ligatures. The other end of the cannula is externalized, allowing for the collection of bile. A second cannula may be placed in the duodenum for the reinfusion of bile salts to maintain physiological homeostasis, or in a blood vessel for pharmacokinetic sampling.
-
Recovery: Animals are allowed to recover from surgery before the start of the experiment.
-
Dosing: this compound is administered orally via gavage.
-
Sample Collection: Bile and urine are collected at timed intervals (e.g., every 3 hours for 24 hours).
-
Iron Analysis: The iron content in the collected bile and urine samples is quantified using methods such as atomic absorption spectroscopy.
-
Data Analysis: The total amount of iron excreted via the biliary and urinary routes is calculated and expressed as a percentage of the administered dose or as iron clearing efficiency (ICE).
Human Metabolic Iron Balance Studies
These studies are designed to precisely measure the intake and excretion of iron to determine the net effect of a chelating agent on total body iron.
Objective: To determine the net iron balance in patients with iron overload treated with this compound.
Methodology:
-
Patient Selection: Patients with transfusional iron overload (e.g., β-thalassemia) are recruited.
-
Dietary Control: Patients are admitted to a clinical research center and placed on a fixed, individualized low-iron diet for the duration of the study. All food and beverage intake is meticulously recorded.
-
Study Periods: The study is typically divided into several periods:
-
Baseline (Washout): A period with no chelation therapy to establish baseline iron excretion.
-
Treatment Period(s): Administration of this compound at specified doses and schedules. A control arm with a standard chelator like deferoxamine may be included.
-
Post-Treatment (Washout): Another period without treatment to assess the return to baseline.
-
-
Sample Collection:
-
Diet: Duplicate portions of all meals are collected for iron analysis.
-
Excreta: All urine and feces are collected throughout the study periods. Stool markers (e.g., carmine red) are used to demarcate the collection periods.
-
-
Iron Analysis: The iron content of the diet, urine, and feces is determined using validated analytical methods.
-
Data Calculation:
-
Iron Intake: Calculated from the analysis of the duplicate meal portions.
-
Iron Excretion: The sum of iron excreted in urine and feces.
-
Net Iron Balance: Calculated as: Iron Intake - Iron Excretion. A negative value indicates a net loss of iron from the body.
-
Key Findings and Discontinuation of Development
Preclinical studies in monkeys and rodents demonstrated that this compound was orally active and promoted significant iron excretion, primarily through the feces. Early clinical trials in patients with β-thalassemia confirmed its oral absorption and dose-dependent iron chelation with a favorable short-term safety profile.
However, the clinical development of this compound was ultimately halted. The primary reason for the discontinuation was the emergence of nephrotoxicity (kidney toxicity) in longer-term studies. This adverse effect was a significant concern and deemed the risk-benefit profile unfavorable for continued development. The nephrotoxicity observed with this compound is a known risk associated with the desferrithiocin class of iron chelators.
Visualizations of Pathways and Workflows
Mechanism of Action of this compound
Caption: Mechanism of this compound iron chelation.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for this compound.
Logical Relationship of Desferrithiocin-Derived Chelators
Caption: Development of this compound from Desferrithiocin.
Conclusion
This compound represented a rational approach to developing a new oral iron chelator by modifying a potent natural product. While it showed initial promise in preclinical and early clinical studies, its development was ultimately halted by an unacceptable toxicity profile, specifically nephrotoxicity. The case of this compound underscores the critical importance of thorough toxicological evaluation in drug development and highlights the ongoing challenge of designing safe and effective oral iron chelators. The data and methodologies from the this compound program remain a valuable resource for researchers in the field of iron metabolism and drug development.
The Structure-Activity Relationship of Desferrithiocin Analogues: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desferrithiocin (DFT) is a naturally occurring tridentate iron chelator produced by Streptomyces antibioticus. Its high affinity and specificity for iron (III) and oral bioavailability have made it an attractive scaffold for the development of therapeutic iron chelators for the treatment of iron overload disorders, such as β-thalassemia. However, the clinical development of DFT itself was halted due to significant nephrotoxicity. This has led to extensive research into the structure-activity relationships (SAR) of DFT analogues to identify compounds with retained or improved iron chelation efficacy and a more favorable safety profile. This technical guide provides an in-depth overview of the SAR of desferrithiocin analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing important structural and mechanistic relationships.
Core Structural Requirements for Iron Chelation
Systematic studies have revealed several key structural features of the desferrithiocin scaffold that are essential for its iron-clearing activity.[1] Modification of these core elements often leads to a significant loss of efficacy.
-
Tridentate Chelation Site: The fundamental iron-binding motif of desferrithiocin and its analogues is a tridentate system composed of the hydroxyl group on the aromatic ring, the nitrogen atom of the thiazoline ring, and the carboxyl group.
-
Thiazoline Ring Integrity: The thiazoline ring is crucial for maintaining the appropriate spatial arrangement of the coordinating atoms. Opening or altering this ring system is generally detrimental to iron chelation.[1]
-
Stereochemistry: The (S)-configuration at the C-4 position of the thiazoline ring is considered optimal for the design of effective desferrithiocin-based iron chelators.[1]
-
Inter-Ligand Distance: There are strict requirements for the distance between the ligating centers. Any structural modifications that alter this distance are likely to result in a loss of iron chelation efficacy.[1]
Strategies for Mitigating Toxicity
The primary hurdle in the clinical development of desferrithiocin has been its associated nephrotoxicity.[2] A major focus of SAR studies has been to uncouple the iron chelation efficacy from this toxicity. Several successful strategies have emerged:
-
Removal of the Pyridine Nitrogen (Desazadesferrithiocin Analogues): A pivotal discovery was that replacing the pyridine ring of DFT with a phenyl ring (creating desazadesferrithiocin or DADFT analogues) significantly reduces toxicity while maintaining a scaffold amenable to effective iron chelation.[3]
-
Hydroxylation of the Aromatic Ring: The introduction of a second hydroxyl group on the aromatic ring, as seen in deferitrin ((S)-2-(2,4-dihydroxyphenyl)-4,5-dihydro-4-methyl-4-thiazolecarboxylic acid), was found to dramatically reduce toxicity compared to the parent desferrithiocin.[3]
-
Introduction of Polyether Chains: Attaching polyether side chains to the aromatic ring of DADFT analogues has proven to be a highly effective strategy for mitigating nephrotoxicity.[3][4] The length and position of the polyether backbone influence the compound's tissue distribution and iron clearing efficiency (ICE).[4]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data on the iron clearing efficiency (ICE) and, where available, toxicity and lipophilicity of key desferrithiocin analogues.
| Compound | Modification | ICE Rodent (%) | ICE Primate (%) | Toxicity Notes | Reference |
| Desferrithiocin (DFT) | Parent Compound | 5.5 ± 3.2 | 16.1 ± 8.5 | Severe Nephrotoxicity | [5] |
| (S)-4′-(HO)-DADFT (this compound) | Desaza, 4'-OH | 1.1 ± 0.8 | 16.8 ± 7.2 | Reduced Nephrotoxicity | [3] |
| (S)-4′-(3,6,9-trioxadecyloxy)-DADFT | Desaza, 4'-Polyether | 5.5 ± 1.9 | 25.4 ± 7.4 | Ameliorated Nephrotoxicity | [4] |
| (S)-4′-(3,6-dioxaheptyloxy)-DADFT | Desaza, 4'-Shorter Polyether | 26.7 ± 4.7 | 28.7 ± 12.4 | No evidence of nephrotoxicity in rats | [4] |
| (S)-3′-(3,6,9-trioxadecyloxy)-DADFT | Desaza, 3'-Polyether | - | - | Preclinical toxicity profile was benign | [4] |
Antiproliferative Activity
Iron is an essential cofactor for ribonucleotide reductase, a rate-limiting enzyme in DNA synthesis. By depleting intracellular iron, desferrithiocin analogues can inhibit DNA synthesis and arrest cell cycle progression, leading to an antiproliferative effect. This property has garnered interest in their potential application as anticancer agents.
Studies have shown that desferrithiocin and its analogues can inhibit the proliferation of various cancer cell lines, including human hepatocellular carcinoma (HCC).[1] The mechanism of this antiproliferative activity is primarily attributed to the induction of cell cycle arrest, often in the S phase.[1][5]
Quantitative Antiproliferative Data
| Compound | Cell Line | IC50 (µM) | Reference |
| Desferrithiocin (DFT) | Human Hepatocellular Carcinoma | ~40 | [1] |
| 2-(2'-hydroxyphenyl)-Δ²-thiazoline-4(S)-carboxylic acid | Human Hepatocellular Carcinoma | 55-90 | [1] |
Experimental Protocols
In Vivo Iron Chelation Efficiency Assessment in Bile Duct-Cannulated Rats
This model is a standard for evaluating the efficacy of orally administered iron chelators.
a) Animal Model:
-
Male Sprague-Dawley rats are commonly used.
-
Animals are housed in metabolic cages to allow for the separate collection of urine and feces.[5]
b) Surgical Procedure (Bile Duct Cannulation):
-
Under anesthesia, a midline abdominal incision is made.
-
The common bile duct is located and cannulated with polyethylene tubing.
-
The cannula is exteriorized, often between the scapulae, and connected to a swivel system to allow the animal free movement.[5]
-
This procedure allows for the continuous collection of bile.
c) Iron Overload Induction (Optional but recommended for mimicking clinical conditions):
-
Iron overload can be induced by repeated injections of iron dextran.
d) Chelator Administration and Sample Collection:
-
The desferrithiocin analogue is administered orally (p.o.) via gavage.
-
Bile and urine are collected at regular intervals (e.g., every 3-6 hours) for 24-48 hours post-administration.[5]
-
Feces are typically collected over 24-hour periods.
e) Iron Analysis:
-
The iron content in bile, urine, and feces is determined using methods such as atomic absorption spectroscopy.
f) Calculation of Iron Clearing Efficiency (ICE):
-
ICE is calculated as the percentage of the theoretically chelatable iron that is excreted.[4]
-
For a tridentate chelator like a desferrithiocin analogue (which forms a 2:1 ligand-to-iron complex), the theoretical iron excretion is 0.5 moles of iron for every mole of the administered chelator.[4]
-
Formula: ICE (%) = [(Total iron excreted in treated group - Total iron excreted in control group) / Theoretical maximum chelatable iron] x 100
Nephrotoxicity Assessment in Rodents
a) Animal Model and Dosing:
-
Rats or mice are administered the test compound daily for a specified period (e.g., 10-28 days).[4]
-
A range of doses is typically used, including doses that are multiples of the efficacious dose for iron chelation.
b) Sample Collection:
-
Urine is collected periodically for biomarker analysis.
-
At the end of the study, blood is collected for serum chemistry analysis, and the kidneys are harvested for histopathological examination.
c) Key Endpoints:
-
Serum Chemistry: Blood Urea Nitrogen (BUN) and creatinine levels are measured as indicators of kidney function.
-
Urinary Biomarkers: Kidney Injury Molecule-1 (Kim-1) is a sensitive and specific biomarker for acute kidney tubular injury.[4] Its levels in the urine can be quantified by ELISA.
-
Histopathology: The kidneys are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). A pathologist examines the tissues for signs of damage, such as tubular necrosis, vacuolar degeneration, and inflammation.[2]
In Vitro Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.
a) Cell Culture:
-
Cancer cell lines (e.g., hepatocellular carcinoma, leukemia, etc.) are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
b) Compound Treatment:
-
The desferrithiocin analogue is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations.
-
The cells are treated with the compound for a specified duration (e.g., 24, 48, or 72 hours).
c) MTT Incubation:
-
After the treatment period, the medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for a few hours (e.g., 2-4 hours) to allow viable cells to reduce the yellow MTT to purple formazan crystals.
d) Solubilization and Absorbance Reading:
-
A solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
e) Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.
Visualizing Structure-Activity and Mechanistic Relationships
The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows in the study of desferrithiocin analogues.
Caption: Logical flow of structural modifications to reduce toxicity.
Caption: General workflow for the evaluation of new analogues.
Caption: Mechanism of antiproliferative action of DFT analogues.
Conclusion
The development of desferrithiocin analogues represents a successful example of medicinal chemistry efforts to overcome the toxicity of a promising natural product. The key to this success has been a systematic approach to understanding the structure-activity relationships, which has allowed for the rational design of new compounds with significantly improved safety profiles. The desazadesferrithiocin scaffold, particularly when modified with polyether side chains, has yielded orally active iron chelators with high efficacy and low toxicity in preclinical models. Furthermore, the inherent antiproliferative activity of these iron chelators opens up possibilities for their investigation in oncology. This guide provides a foundational understanding of the SAR of desferrithiocin analogues, which will be invaluable for researchers and drug development professionals working on the next generation of iron chelation therapies.
References
- 1. The desferrithiocin (DFT) class of iron chelators: potential as antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay [bio-protocol.org]
- 5. Desferrithiocin is a more potent antineoplastic agent than desferrioxamine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Assays for Testing Deferitrin Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferitrin (also known as GT-56-252) is an orally active tridentate iron chelator, belonging to the desferrithiocin analogue family.[1] It is under investigation for the treatment of chronic iron overload, a condition that can arise from frequent blood transfusions in patients with disorders like beta-thalassemia.[1][2] The primary mechanism of this compound is its ability to bind to excess iron, facilitating its excretion from the body. This document provides detailed application notes and protocols for a panel of in vitro assays designed to evaluate the efficacy of this compound in a research setting. These assays are crucial for characterizing its iron chelation potential and its effects on cellular iron metabolism and related pathological processes such as ferroptosis.
Assessment of Intracellular Iron Chelation
A primary function of this compound is to access and chelate intracellular iron. The following assays are designed to quantify this activity.
Calcein-AM Assay for Labile Iron Pool (LIP) Measurement
The Calcein-AM assay provides a sensitive method to measure the labile iron pool (LIP) within cells. Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the binding of divalent metal ions, primarily iron. An effective iron chelator like this compound will sequester iron from calcein, leading to an increase in fluorescence.
Data Presentation: Expected Dose-Dependent Effect of this compound on Labile Iron Pool
| This compound Concentration (µM) | % Increase in Calcein Fluorescence (relative to untreated control) |
| 0 (Control) | 0% |
| 1 | Expected slight increase |
| 10 | Expected moderate increase |
| 50 | Expected significant increase |
| 100 | Expected maximal or near-maximal increase |
| Deferoxamine (DFO) - Positive Control | Significant increase |
| Note: The exact values will be experiment-dependent and should be determined empirically. This table represents the expected trend. |
Experimental Protocol: Calcein-AM Assay
-
Cell Culture: Plate cells (e.g., HepG2, K562, or primary hepatocytes) in a 96-well black, clear-bottom plate at a suitable density to achieve 70-80% confluency on the day of the assay.
-
Iron Loading (Optional): To mimic iron-overload conditions, incubate cells with ferric ammonium citrate (FAC) at a final concentration of 100-300 µM for 18-24 hours prior to the assay.
-
This compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the culture medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with DMSO, if used to dissolve this compound) and a positive control (e.g., 100 µM Deferoxamine). Incubate for a predetermined time (e.g., 2-4 hours).
-
Calcein-AM Loading: Prepare a 1 µM working solution of Calcein-AM in a suitable buffer (e.g., HBSS). Wash the cells once with HBSS and then incubate with the Calcein-AM working solution for 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells twice with HBSS to remove extracellular Calcein-AM. Add fresh HBSS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~520 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Express the data as a percentage increase in fluorescence relative to the untreated control.
Workflow for Calcein-AM Assay
Caption: Workflow for measuring the labile iron pool using the Calcein-AM assay.
Ferrozine-Based Assay for Total Intracellular Iron
This colorimetric assay quantifies the total iron content within cells. It involves cell lysis, reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), and the formation of a colored complex between Fe²⁺ and ferrozine, which can be measured spectrophotometrically.
Data Presentation: Expected Dose-Dependent Effect of this compound on Total Intracellular Iron
| This compound Concentration (µM) | Total Intracellular Iron (nmol/mg protein) | % Reduction in Intracellular Iron |
| 0 (Control) | Baseline value | 0% |
| 10 | Slightly reduced value | Calculated % |
| 50 | Moderately reduced value | Calculated % |
| 100 | Significantly reduced value | Calculated % |
| Deferoxamine (DFO) - Positive Control | Significantly reduced value | Calculated % |
| Note: Baseline iron levels and the extent of reduction will depend on the cell type and iron-loading conditions. |
Experimental Protocol: Ferrozine-Based Assay
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the Calcein-AM protocol.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable buffer (e.g., 50 mM NaOH).
-
Iron Release and Reduction: Add an equal volume of 10 mM HCl to the cell lysate, followed by the addition of an iron-releasing reagent (a mixture of 1.4 M HCl and 4.5% w/v KMnO₄ in H₂O). Incubate at 60°C for 2 hours. Cool to room temperature.
-
Colorimetric Reaction: Add an iron detection reagent containing ferrozine, ascorbic acid, and a buffer to the samples. A purple-colored complex will form.
-
Spectrophotometric Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Quantification: Generate a standard curve using known concentrations of an iron standard (e.g., FeCl₃). Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). Normalize the iron content to the protein concentration (nmol iron/mg protein).
Assessment of this compound's Impact on Iron Metabolism Proteins
Iron chelation is expected to alter the expression of key proteins involved in iron storage and uptake.
Western Blot Analysis of Ferritin and Transferrin Receptor 1 (TfR1)
Ferritin is the primary intracellular iron storage protein, and its expression is induced by high iron levels. Transferrin Receptor 1 (TfR1) is responsible for iron uptake into cells, and its expression is upregulated under iron-deficient conditions. This compound treatment is expected to decrease ferritin levels and increase TfR1 levels.
Data Presentation: Expected Effect of this compound on Ferritin and TfR1 Protein Expression
| Treatment | Ferritin Heavy Chain (FTH1) Expression (relative to control) | Transferrin Receptor 1 (TfR1) Expression (relative to control) |
| Control | 1.0 | 1.0 |
| This compound (50 µM) | Expected decrease (<1.0) | Expected increase (>1.0) |
| This compound (100 µM) | Expected further decrease (<1.0) | Expected further increase (>1.0) |
| Iron-loaded Control | Increased expression (>1.0) | Decreased expression (<1.0) |
| Iron-loaded + this compound | Reversal of iron-induced changes | Reversal of iron-induced changes |
| Note: Values are hypothetical and represent the expected trends from densitometric analysis of Western blots. |
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Culture and treat cells with this compound as described previously.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Ferritin Heavy Chain (FTH1) and Transferrin Receptor 1 (TfR1). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Detection: Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities and normalize the expression of FTH1 and TfR1 to the loading control.
Signaling Pathway: Iron-Responsive Element (IRE)/Iron Regulatory Protein (IRP) System
Caption: Regulation of ferritin and transferrin receptor expression by intracellular iron levels.
Assessment of this compound's Effect on Ferroptosis
Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation. By reducing intracellular iron, this compound is expected to protect cells from ferroptosis.
C11-BODIPY Assay for Lipid Peroxidation
The fluorescent probe C11-BODIPY(581/591) is used to detect lipid peroxidation. In its reduced state, it fluoresces red, and upon oxidation by lipid peroxides, its fluorescence shifts to green. An increase in the green/red fluorescence ratio indicates increased lipid peroxidation.
Data Presentation: Expected Protective Effect of this compound against Erastin-Induced Lipid Peroxidation
| Treatment | C11-BODIPY Green Fluorescence (MFI) | % Inhibition of Lipid Peroxidation |
| Control | Basal level | N/A |
| Erastin (10 µM) | Significantly increased level | 0% |
| Erastin + this compound (10 µM) | Partially reduced level | Calculated % |
| Erastin + this compound (50 µM) | Significantly reduced level | Calculated % |
| Erastin + Ferrostatin-1 (Positive Control) | Near basal level | Calculated % |
| MFI: Mean Fluorescence Intensity, as determined by flow cytometry. |
Experimental Protocol: C11-BODIPY Assay
-
Cell Culture: Plate cells (e.g., HT-1080, PANC-1) in a 6-well plate.
-
Pre-treatment with this compound: Pre-treat cells with various concentrations of this compound for 2-4 hours.
-
Induction of Ferroptosis: Add a ferroptosis inducer, such as Erastin (e.g., 10 µM) or RSL3 (e.g., 1 µM), and co-incubate for a specified time (e.g., 6-8 hours). Include a positive control for ferroptosis inhibition (e.g., Ferrostatin-1).
-
C11-BODIPY Staining: Add C11-BODIPY(581/591) to the culture medium at a final concentration of 1-5 µM and incubate for 30 minutes at 37°C.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the cells by flow cytometry, measuring the fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of the green fluorescence. Calculate the percentage inhibition of lipid peroxidation by this compound compared to the Erastin-treated control.
Signaling Pathway: this compound's Inhibition of Ferroptosis
Caption: this compound inhibits ferroptosis by chelating labile iron, thereby preventing the Fenton reaction and subsequent lipid peroxidation.
References
Deferitrin Dosage for In Vivo Animal Models: Application Notes and Protocols
Note to the Reader: Initial searches for detailed preclinical data on "Deferitrin" (also known as 4'-hydroxydesazadesferrithiocin or GT-56-252) did not yield specific in vivo dosage information or comprehensive experimental protocols. The available literature primarily consists of reviews from the early 2000s describing it as a promising oral iron chelator in early clinical development, with mentions of preclinical studies in rats, dogs, and monkeys, but without the specific data required for detailed application notes.
Therefore, to provide a comprehensive and useful resource for researchers, this document presents detailed application notes and protocols for Deferasirox (Exjade®, Jadenu®) , a well-established and widely studied oral iron chelator used in in vivo animal models of iron overload. Deferasirox serves as a relevant and well-documented alternative for researchers investigating oral iron chelation therapy.
Introduction to Deferasirox
Deferasirox is an orally active, tridentate iron chelator that is highly selective for iron (Fe³⁺). It binds with iron in a 2:1 ratio, forming a stable complex that is primarily excreted through the feces via biliary elimination.[1] Its efficacy in reducing iron overload in various organs, including the liver and heart, has been demonstrated in several animal models and is approved for clinical use in humans with chronic iron overload.[1][2]
Data Presentation: Deferasirox Dosage and Efficacy in Animal Models
The following tables summarize quantitative data on the administration and efficacy of Deferasirox in various in vivo models.
Table 1: Deferasirox Dosage and Efficacy in Rat Models
| Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| Iron-overloaded Wistar rats | Oral (gavage) | 10 mg/kg/day | - | Bioavailability of 26% | [3] |
| Iron-overloaded Wistar rats | Oral (gavage) | 100 mg/kg/day | - | Overproportional increase in bioavailability | [3] |
| Iron-overloaded rats | Oral | 50 mg/kg/day | - | High iron excretion efficiency (18%) | [4] |
| Iron-overloaded rats | Oral | 100 mg/kg/day | - | High iron excretion efficiency (18%) | [4] |
| Iron-intoxicated Wistar rats | Oral (gavage) | 25 mg/kg/day | - | Increased serum biochemical parameters (AST, ALT, creatinine) and lipid peroxidation. | [5] |
| Cadmium-intoxicated Wistar rats | Oral | Not specified | 1 week | Reduced blood cadmium levels and restored normal iron levels. | [6] |
| Thallium-intoxicated Wistar rats | Oral | Not specified | 1 week | Effective in removing thallium from the body. | [7] |
Table 2: Deferasirox Dosage and Efficacy in Mouse Models
| Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| Juvenile hemochromatosis (Hjv-/-) mice | Oral (in diet) | 100 mg/kg/day (5x/week) | 8 weeks | Significantly reduced liver and heart iron burden. | [8] |
| Diabetic ketoacidotic mice with mucormycosis | Oral (gavage) | 1, 3, or 10 mg/kg (twice daily) | 7 days | Significantly improved survival in a dose-dependent manner. | [9] |
| Neutropenic mice with mucormycosis | Oral (gavage) | 10 mg/kg (twice daily) | 7 days | Protective against mucormycosis. | [9] |
| Alzheimer's Disease (Tg2576, JNPL3, APP/Tau) mice | Oral (in peanut butter) | 1.6 mg (thrice weekly) | 6 months | Tended to decrease hyperphosphorylated tau. | [10] |
Experimental Protocols
Protocol for Induction of Iron Overload in Rodents
This protocol describes a common method for inducing iron overload in mice or rats using iron dextran injections.
Materials:
-
Iron dextran solution (e.g., 100 mg/mL)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (e.g., 25-27 gauge)
-
Animal scale
-
Appropriate animal handling and restraint devices
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Dosage Calculation: A common dosage for inducing significant iron overload is 100-200 mg/kg of iron dextran administered intraperitoneally (i.p.).[11] The total dose can be divided and administered over several injections.
-
Injection:
-
Weigh the animal to determine the correct volume of iron dextran solution to inject.
-
Dilute the iron dextran solution with sterile saline if necessary to achieve an appropriate injection volume.
-
Restrain the animal appropriately.
-
Administer the iron dextran solution via intraperitoneal injection.
-
-
Monitoring: Monitor the animals regularly for any signs of distress or adverse reactions.
-
Confirmation of Iron Overload: Iron overload can be confirmed by measuring serum ferritin levels or by histological analysis of iron deposition in liver tissue (e.g., using Prussian blue staining) after a specified period (e.g., 4-8 weeks).[11]
Protocol for Oral Administration of Deferasirox in a Rodent Model of Iron Overload
This protocol outlines the procedure for treating iron-overloaded rodents with Deferasirox.
Materials:
-
Deferasirox tablets or powder
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose, peanut butter)
-
Oral gavage needles (for mice and rats)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Deferasirox Suspension:
-
Calculate the required amount of Deferasirox based on the desired dosage and the number of animals.
-
Crush the Deferasirox tablets into a fine powder.
-
Suspend the powder in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous.
-
-
Animal Dosing:
-
Control Group: Administer the vehicle alone to the control group of animals.
-
Monitoring: Monitor the animals for changes in body weight, food and water intake, and any clinical signs of toxicity.
-
Efficacy Assessment:
-
Blood Collection: Collect blood samples at baseline and at the end of the study to measure serum ferritin and other biochemical parameters.
-
Tissue Collection: At the end of the study, euthanize the animals and collect organs (e.g., liver, heart, spleen) for iron content analysis (e.g., atomic absorption spectrometry) and histological examination (e.g., Prussian blue staining).[8]
-
Visualizations
Mechanism of Action of Deferasirox
Caption: Mechanism of action of Deferasirox.
Experimental Workflow for In Vivo Deferasirox Study
Caption: General experimental workflow for a Deferasirox study in an iron-overloaded animal model.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exjade® (deferasirox, ICL670) in the treatment of chronic iron overload associated with blood transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical effects of deferasirox and deferasirox-loaded nanomicellesin iron-intoxicated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical evaluation of Deferasirox for removal of cadmium ions in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Removal of thallium by deferasirox in rats as biological model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deferasirox reduces iron overload in a murine model of juvenile hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. Effects of Deferasirox in Alzheimer’s Disease and Tauopathy Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intravenous administration of iron dextran as a potential inducer for hemochromatosis: Development of an iron overload animal model - PMC [pmc.ncbi.nlm.nih.gov]
Oral Administration of Deferitrin: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Deferitrin, an orally administered iron chelator, in research settings. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. This compound (also known as GT-56-252) is a tridentate iron chelator developed for the treatment of chronic iron overload.[1] Although its clinical development was halted, the existing preclinical and early clinical data offer valuable insights for researchers investigating iron chelation therapies.
Data Presentation
The following tables summarize the pharmacokinetic and efficacy data for this compound from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Orally Administered this compound
| Parameter | Species | Dose | Value | Administration State | Reference |
| T½ (Half-life) | Human (β-thalassemia patients) | 3 - 15 mg/kg | ~2 - 4 hours | Fasted and Fed | [1] |
| Human (β-thalassemia patients) | 5, 10, 15 mg/kg/day (once daily) | 1.3 - 1.8 hours | - | [2] | |
| Absorption | Human | 3 - 15 mg/kg | Well-absorbed | Fasted and Fed | [1][3] |
| Bioavailability | Human | 3 - 15 mg/kg | Not significantly impaired by food | Fed | [1] |
| Clearance | Human (β-thalassemia patients) | 5, 10, 15 mg/kg/day (once daily) | 226 - 340 mL/min | - | [2] |
| Mean Residence Time | Human (β-thalassemia patients) | 5, 10, 15 mg/kg/day (once daily) | 2.8 - 3.4 hours | - | [2] |
| Excretion Route | Cebus apella monkeys | Oral | Predominantly fecal (80-90%) | - | [1] |
| Human | 3 - 15 mg/kg | Primarily fecal (predicted) | - | [1] | |
| Urinary Recovery | Human | 3 - 15 mg/kg | ~75% of drug (mostly uncomplexed) | - | [1] |
Table 2: Efficacy of Orally Administered this compound in Iron Excretion
| Species | Dose | Efficacy Measure | Result | Reference |
| Cebus apella monkeys | Oral | Iron Excretion Efficiency | 13 - 18% | [1] |
| Human (β-thalassemia) | 4.5, 6.75, 11, 17 mg/kg/day (single daily dose) | Iron Balance | Highly variable response; some patients achieved good response | [4] |
| Human (β-thalassemia) | 25 mg/kg/day (divided t.i.d.) | Iron Balance | Mean of 43% (range 28% - 62%) | [4] |
| Human (β-thalassemia) | 5 mg/kg/day | Mean Iron Excretion | 0.22 (±0.22) mg/kg/day | [2] |
| Human (β-thalassemia) | 10 mg/kg/day | Mean Iron Excretion | 0.45 (±0.14) mg/kg/day | [2] |
| Human (β-thalassemia) | 15 mg/kg/day | Mean Iron Excretion | 0.33 (±0.12) mg/kg/day | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the oral administration of this compound in a research setting.
Protocol 1: In Vivo Oral Gavage Administration in a Rodent Model of Iron Overload
Objective: To assess the efficacy and pharmacokinetics of orally administered this compound in a rodent model of iron overload.
Materials:
-
This compound (powder form)
-
Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water)
-
Iron dextran solution
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Oral gavage needles (size appropriate for the animal)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Analytical equipment for this compound and iron quantification (e.g., HPLC, ICP-MS)
Methodology:
-
Induction of Iron Overload:
-
Administer iron dextran to rodents via intraperitoneal (IP) injection to induce a state of iron overload. The dosing regimen should be optimized based on the specific animal model and study objectives.
-
-
Preparation of this compound Suspension:
-
On the day of administration, prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose). The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's weight (typically 5-10 mL/kg for rats).
-
-
Oral Administration:
-
Accurately weigh each animal to determine the precise volume of this compound suspension to be administered.
-
Gently restrain the animal and administer the suspension directly into the stomach using an appropriately sized oral gavage needle.
-
-
Sample Collection:
-
Pharmacokinetic Analysis: Collect blood samples at predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours). Process the blood to obtain plasma and store at -80°C until analysis.
-
Efficacy Analysis: House the animals in metabolic cages for 24-hour urine and feces collection. Store the collected samples at -20°C.
-
-
Sample Analysis:
-
This compound Quantification: Determine the concentration of this compound in plasma samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Iron Quantification: Measure the total iron content in urine and feces using a suitable method like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to assess iron excretion.
-
Protocol 2: Quantification of this compound in Plasma using HPLC
Objective: To determine the concentration of this compound in plasma samples for pharmacokinetic analysis.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Ultrapure water
-
Plasma samples from this compound-treated animals
-
This compound analytical standard
-
Internal standard
Methodology:
-
Preparation of Mobile Phase:
-
Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will depend on the specific column and may be delivered in an isocratic or gradient fashion.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by serially diluting the stock solution in drug-free plasma to cover the expected concentration range in the study samples.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma sample, standard, or QC, add a precipitating agent (e.g., acetonitrile) typically in a 3:1 ratio (volume of agent to volume of plasma).
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject a fixed volume of the prepared supernatant onto the HPLC system.
-
Run the analysis using the optimized chromatographic conditions (mobile phase composition, flow rate, column temperature).
-
Monitor the eluent at a specific wavelength determined by the UV absorbance spectrum of this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the known concentrations of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed mechanism of action for oral this compound.
Caption: Experimental workflow for in vivo studies of oral this compound.
References
- 1. Objectives and mechanism of iron chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Iron Excretion with Deferitrin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferitrin (GT-56-252) is an orally active, tridentate iron chelator developed for the treatment of chronic iron overload resulting from transfusion therapy, particularly in patients with conditions like β-thalassemia major.[1] As a derivative of desferrithiocin, this compound was specifically modified to minimize the toxicity associated with the parent compound.[1] Iron chelators are essential for managing iron overload as the human body lacks a natural mechanism to excrete excess iron, which can otherwise accumulate to toxic levels in vital organs.[2] this compound binds with ferric iron (Fe³⁺) to form a stable complex that can then be excreted from the body.[3][4] Preclinical studies in animal models, such as Cebus apella monkeys, have shown that iron excretion is predominantly through the fecal route (80-90%).[1] Although the clinical development of this compound was halted due to findings of nephrotoxicity, the methodologies for evaluating its efficacy in promoting iron excretion remain relevant for the broader field of iron chelation therapy research.
These application notes provide a summary of the available data on iron excretion with this compound treatment and detail the experimental protocols for measuring urinary and fecal iron levels.
Data Presentation
The following tables summarize the quantitative data from a Phase I clinical trial investigating the efficacy of this compound in iron-overloaded patients with β-thalassemia major. The study compared various doses of this compound to a standard deferoxamine (DFO) regimen.
Table 1: Iron Balance in Patients Treated with this compound or Deferoxamine (DFO)
| Treatment Group | Dose | Mean Iron Balance (%) | Range of Iron Balance (%) |
| This compound | 4.5, 6.75, 11, 17 mg/kg/day (single daily dose) | - | 7 - 42 |
| This compound | 25 mg/kg/day (divided t.i.d.) | 43 | 28 - 62 |
| Deferoxamine (DFO) | 40 mg/kg (subcutaneous infusion) | 157 | 52 - 325 |
| Deferoxamine (DFO) | 40 mg/kg (subcutaneous infusion) | 173 | 123 - 233 |
Data sourced from a Phase I metabolic iron balance study.[5] A higher percentage indicates a greater negative iron balance (more iron excreted than taken in).
Table 2: Fecal and Urinary Iron Excretion with this compound and Deferoxamine (DFO) Treatment
| Treatment Group | Dose | Primary Route of Iron Excretion | Mean Stool Iron Excretion (mg/kg/day) | Stool Iron as % of Total Excretion |
| This compound | 4.5, 6.75, 11, 17 mg/kg/day (single daily dose) | Stool | 0.04 - 0.14 | ~100% |
| This compound | 25 mg/kg/day (divided t.i.d.) | Stool | 0.14 - 0.29 | 99% |
| Deferoxamine (DFO) | 40 mg/kg (subcutaneous infusion) | Urine and Stool | Not specified | 40 - 77% (mean 61%) |
Data sourced from a Phase I metabolic iron balance study.[5] Note that total iron excretion appeared to plateau at a this compound dose of 11 mg/kg/day in the single-dose regimen.
Experimental Protocols
The following are detailed methodologies for key experiments to measure iron excretion in subjects undergoing chelation therapy with an oral agent like this compound.
Protocol for 24-Hour Urine Collection and Iron Analysis
Objective: To quantify the amount of iron excreted in the urine over a 24-hour period following administration of an iron chelator.
Materials:
-
Acid-washed, metal-free urine collection containers.
-
Hydrochloric acid (HCl), trace metal grade.
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).
-
Certified iron standard solutions.
-
Deionized water (18 MΩ·cm).
-
Microwave digestion system (optional, for samples with high organic content).
Procedure:
-
Patient instructions: Instruct the subject to discard the first morning void on day 1. All subsequent urine for the next 24 hours, including the first morning void on day 2, should be collected in the provided acid-washed container.
-
Sample collection and storage: The collection container should be kept cool during the 24-hour collection period. Once the collection is complete, the total volume of urine should be measured and recorded. A well-mixed aliquot of the 24-hour urine collection should be transferred to a smaller, acid-washed tube for analysis. Samples should be stored at -20°C until analysis.
-
Sample preparation:
-
Acidify the urine aliquot by adding trace metal grade HCl to a final concentration of 1% (v/v) to prevent precipitation of iron.
-
For samples with high sediment or organic content, a microwave digestion step with a mixture of nitric acid and hydrogen peroxide may be necessary to ensure complete solubilization of iron.[2]
-
-
Iron quantification by ICP-MS:
-
Prepare a series of calibration standards from a certified iron standard solution.
-
Dilute the acidified urine samples with deionized water to fall within the linear range of the ICP-MS instrument.
-
Analyze the samples using an ICP-MS instrument optimized for iron detection. An internal standard should be used to correct for matrix effects and instrument drift.
-
The concentration of iron in the urine is determined by comparing the signal from the sample to the calibration curve.
-
-
Calculation of total urinary iron excretion:
-
Total Urinary Iron (mg/24h) = Iron concentration (mg/L) x Total urine volume (L/24h).
-
Protocol for Fecal Sample Collection and Iron Analysis
Objective: To quantify the amount of iron excreted in the feces over a defined period following administration of an oral iron chelator.
Materials:
-
Metal-free fecal collection containers.
-
Stool markers (e.g., carmine red or brilliant blue).
-
Freeze-dryer (lyophilizer).
-
High-temperature muffle furnace.
-
Concentrated nitric acid (HNO₃), trace metal grade.
-
Atomic Absorption Spectrometer (AAS) or ICP-MS.
-
Certified iron standard solutions.
-
Deionized water (18 MΩ·cm).
Procedure:
-
Dietary control and stool marking: Subjects should be placed on a fixed, low-iron diet for a period before and during the study to minimize dietary iron interference.[5] A stool marker is given at the beginning and end of the drug evaluation period to demarcate the fecal samples corresponding to the treatment period.[5]
-
Sample collection and storage: All fecal samples produced between the appearance of the first and second stool markers are collected in metal-free containers. Samples should be stored frozen at -80°C until analysis.
-
Sample preparation (homogenization and ashing):
-
Thaw the collected fecal samples and pool them for the entire collection period.
-
Homogenize the pooled sample thoroughly.
-
Aliquots of the homogenized sample are weighed and then freeze-dried to determine the dry weight.
-
The dried aliquots are then ashed in a muffle furnace at a high temperature (e.g., 550°C) to remove all organic matter.
-
-
Digestion of ashed sample:
-
The resulting ash is dissolved in concentrated trace metal grade nitric acid.
-
The dissolved sample is then diluted with deionized water to a known volume.
-
-
Iron quantification by AAS or ICP-MS:
-
Prepare a series of calibration standards from a certified iron standard solution.
-
Analyze the diluted, digested fecal samples using either an Atomic Absorption Spectrometer or an ICP-MS.
-
The concentration of iron in the digestate is determined by comparing the signal from the sample to the calibration curve.
-
-
Calculation of total fecal iron excretion:
-
Total Fecal Iron (mg/collection period) = Iron concentration in digestate (mg/L) x Volume of digestate (L) x (Total dry weight of feces / Dry weight of ashed aliquot).
-
The result can be expressed as mg/day by dividing by the number of days in the collection period.
-
Mandatory Visualizations
Caption: Mechanism of action of oral this compound for iron excretion.
Caption: Experimental workflow for measuring iron excretion.
References
Preclinical Pharmacokinetics of Deferitrin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferitrin (also known as GT-56-252) is an orally active iron chelator that has been investigated for the treatment of chronic iron overload resulting from transfusional therapy.[1][2] Preclinical studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of new chemical entities like this compound. These notes provide a framework of standard protocols and data presentation formats for the preclinical pharmacokinetic evaluation of this compound. While specific quantitative data from comprehensive preclinical studies on this compound are not widely published, this document serves as a template for designing and documenting such studies. Preclinical pharmacology studies have indicated that this compound is well-absorbed orally and promotes iron excretion primarily through the fecal route.[3] Animal models used in the evaluation of iron chelators often include rats, dogs, and non-human primates such as Macaca fascicularis.[3]
Data Presentation: Pharmacokinetic Parameters (Illustrative)
The following tables represent a standardized format for summarizing the key pharmacokinetic parameters of this compound in common preclinical species. The values presented are hypothetical and intended for illustrative purposes.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| Tmax (h) | 1.0 ± 0.5 | 1.5 ± 0.7 | 2.0 ± 0.8 |
| Cmax (ng/mL) | 850 ± 210 | 2400 ± 550 | 6500 ± 1200 |
| AUC0-t (ng·h/mL) | 4200 ± 980 | 15500 ± 3200 | 51000 ± 8500 |
| AUC0-inf (ng·h/mL) | 4450 ± 1050 | 16200 ± 3400 | 53500 ± 9100 |
| t1/2 (h) | 3.5 ± 0.9 | 4.1 ± 1.1 | 4.8 ± 1.3 |
| Oral Bioavailability (%) | 45 | 42 | 38 |
Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | 5 mg/kg |
| AUC0-inf (ng·h/mL) | 4950 ± 1100 |
| t1/2 (h) | 2.8 ± 0.6 |
| CL (mL/min/kg) | 15.2 ± 3.5 |
| Vdss (L/kg) | 3.1 ± 0.7 |
Table 3: Single-Dose Oral Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Parameter | 20 mg/kg | 60 mg/kg |
| Tmax (h) | 2.5 ± 0.8 | 3.0 ± 1.0 |
| Cmax (ng/mL) | 1200 ± 350 | 3800 ± 900 |
| AUC0-t (ng·h/mL) | 9800 ± 2100 | 35000 ± 7500 |
| AUC0-inf (ng·h/mL) | 10500 ± 2300 | 37000 ± 8100 |
| t1/2 (h) | 5.2 ± 1.4 | 6.0 ± 1.8 |
| Oral Bioavailability (%) | 55 | 51 |
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rats
Objective: To determine the oral bioavailability and other pharmacokinetic parameters of this compound following a single oral (PO) and intravenous (IV) administration to rats.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Vehicle for intravenous administration (e.g., saline with 5% DMSO and 10% Solutol HS 15)
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
-
Dosing gavage needles and syringes
-
Catheters for blood collection (e.g., jugular vein cannulation)
-
K2EDTA-coated microcentrifuge tubes
-
Analytical equipment: LC-MS/MS system
Methodology:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Dosing Groups: Divide animals into an IV group and one or more PO groups with different dose levels (e.g., 5 mg/kg for IV and 10, 30, 100 mg/kg for PO).
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Administration:
-
IV Group: Administer this compound as a single bolus injection via the tail vein.
-
PO Groups: Administer this compound solution using an oral gavage needle.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula into K2EDTA tubes at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with appropriate software. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Caption: Workflow for a preclinical oral bioavailability study in rats.
Protocol 2: In Vitro Metabolic Stability in Rat Liver Microsomes
Objective: To assess the metabolic stability of this compound in rat liver microsomes to predict its intrinsic clearance.
Materials:
-
This compound
-
Pooled rat liver microsomes (RLM)
-
NADPH regenerating system (Solution A: NADP+, Solution B: glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (for reaction termination)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions of the NADPH regenerating system.
-
Incubation Mixture: In a 96-well plate, pre-warm a mixture of phosphate buffer and RLM to 37°C.
-
Initiation: Add this compound to the microsomal mixture to start the pre-incubation. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Terminate the reaction at each time point by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693 / k and the intrinsic clearance (CLint) as (k / microsomal protein concentration).
Caption: Experimental workflow for in vitro metabolic stability assay.
Signaling Pathway and Mechanism of Action
This compound is a tridentate iron chelator, meaning one molecule of the drug can bind to a single iron ion (Fe³⁺) at three points. The primary mechanism of action is the formation of a stable complex with iron, which can then be excreted from the body. This process reduces the amount of labile plasma iron and iron stored in tissues, thereby mitigating iron-induced oxidative stress and organ damage.
Caption: Simplified mechanism of action for this compound iron chelation.
References
Troubleshooting & Optimization
Technical Support Center: Mitigating Renal Toxicity of Deferitrin Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the renal toxicity of Deferitrin analogues. The information is intended to assist researchers in designing experiments, interpreting data, and mitigating potential nephrotoxic effects during drug development.
Frequently Asked Questions (FAQs)
Q1: Why was the clinical development of this compound halted?
A1: The clinical development of the parent compound, this compound, was terminated due to observations of nephrotoxicity.[1][2][3] This prompted the development of analogues with modified structures aimed at reducing or eliminating this adverse effect.
Q2: What are the known renal adverse effects of this compound analogues?
A2: Clinical evaluation of some this compound analogues has revealed potential renal adverse effects. For instance, the clinical trial for the analogue SP-420 (also referred to as analogue '9') was prematurely terminated due to renal adverse events. These included reports of proteinuria, increases in serum creatinine, and a case of Fanconi syndrome.
Q3: Are all this compound analogues associated with renal toxicity?
A3: Not necessarily. Preclinical studies on certain analogues suggest a more favorable renal safety profile. For example, this compound analogue '3' has been studied in rats, and no evidence of nephrotoxicity was observed based on the urinary biomarker Kidney Injury Molecule-1 (Kim-1).[1] This suggests that structural modifications, such as altering the polyether backbone, can significantly impact the renal safety of these compounds.[1][3]
Q4: What is Fanconi syndrome and how does it relate to this compound analogues?
A4: Fanconi syndrome is a rare disorder of kidney tubule function that results in excess amounts of glucose, bicarbonate, phosphates, uric acid, potassium, and certain amino acids being excreted in the urine. Drug-induced Fanconi syndrome is often associated with toxicity to the proximal renal tubular cells. The case observed with SP-420 suggests that some this compound analogues may directly or indirectly damage these cells, impairing their reabsorptive capacity. The underlying mechanism is often linked to mitochondrial dysfunction.
Q5: What are the key biomarkers for monitoring the renal toxicity of this compound analogues in preclinical studies?
A5: Key biomarkers for monitoring renal toxicity include:
-
Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN): These are standard, albeit sometimes insensitive, markers of overall kidney function.[4]
-
Kidney Injury Molecule-1 (Kim-1): A more sensitive and specific biomarker for acute kidney tubular injury.[1] Elevated urinary Kim-1 levels can indicate early signs of nephrotoxicity.
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): Another early biomarker for acute kidney injury.
-
Urine analysis: Monitoring for proteinuria, glucosuria, and aminoaciduria can indicate tubular dysfunction characteristic of Fanconi syndrome.
Troubleshooting Guides
Issue 1: Elevated Serum Creatinine and/or BUN in Animal Studies
Possible Cause:
-
Direct renal toxicity of the this compound analogue.
-
Dehydration or other secondary effects of the compound.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the blood chemistry analysis to rule out experimental error.
-
Dose-Response Assessment: Determine if the elevation in creatinine/BUN is dose-dependent. A clear dose-response relationship strengthens the evidence for compound-related toxicity.
-
Hydration Status: Ensure animals have adequate access to water. Monitor for signs of dehydration.
-
Urinalysis: Perform a comprehensive urinalysis to check for other signs of kidney damage, such as proteinuria or the presence of casts.
-
Measure Early Biomarkers: Assess more sensitive biomarkers of kidney injury, such as urinary Kim-1, to detect early tubular damage.
-
Histopathological Examination: Conduct a thorough histological examination of the kidneys to identify any structural damage, such as tubular necrosis or interstitial nephritis.
Issue 2: Suspected Fanconi Syndrome in Preclinical Models
Possible Cause:
-
Proximal tubular cell toxicity induced by the this compound analogue, potentially through mitochondrial dysfunction.
Troubleshooting Steps:
-
Comprehensive Urinalysis: Screen for key features of Fanconi syndrome:
-
Glycosuria (in the absence of hyperglycemia)
-
Aminoaciduria
-
Phosphaturia
-
Bicarbonaturia (leading to metabolic acidosis)
-
Proteinuria (specifically low-molecular-weight proteins)
-
-
Blood Gas Analysis: Check for metabolic acidosis.
-
In Vitro Cytotoxicity Assays: Use human renal proximal tubule epithelial cell lines (e.g., HK-2) to assess the direct cytotoxic potential of the analogue. Measure endpoints such as cell viability (MTT assay) and membrane integrity (LDH assay).
-
Mitochondrial Function Assays: In the in vitro model, investigate the effect of the analogue on mitochondrial membrane potential and ATP production to explore the potential mechanism of toxicity.
-
Histopathology: Examine the proximal tubules for signs of injury, such as cellular swelling, loss of brush border, and apoptosis.
Data Presentation
Table 1: Comparative Renal Safety Profile of this compound Analogues (Preclinical and Clinical Data)
| Analogue | Highest Dose Tested (Species) | Key Renal Safety Findings | Biomarkers Assessed | Reference |
| This compound | N/A (Human) | Clinical development halted due to nephrotoxicity. | N/A | [1][2][3] |
| SP-420 (Analogue '9') | 24 mg/kg (Human) | Clinical trial terminated due to renal adverse events: proteinuria, increased serum creatinine, one case of Fanconi syndrome. | Serum Creatinine, Urinalysis | |
| Analogue '3' | 384 µmol/kg/day x 10d (Rat) | No evidence of nephrotoxicity. | Urinary Kim-1 | [1] |
Table 2: Iron Clearing Efficiency of Selected this compound Analogues
| Analogue | Iron Clearing Efficiency (ICE) % in Rodents | Iron Clearing Efficiency (ICE) % in Primates | Performance Ratio (PR) (Primate ICE / Rodent ICE) |
| This compound (1) | 1.1 ± 0.8 | 16.8 ± 7.2 | 15.3 |
| Analogue '3' | 26.7 ± 4.7 | 28.7 ± 12.4 | 1.1 |
| Analogue '8' | N/A | N/A | 1.5 |
| SP-420 (9) | 10.6 ± 4.4 | N/A | 2.2 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment in HK-2 Cells
Objective: To determine the cytotoxic potential of this compound analogues on human renal proximal tubule epithelial cells.
Materials:
-
HK-2 cell line (human kidney proximal tubule epithelial cells)
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin)
-
This compound analogues (dissolved in a suitable vehicle, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed HK-2 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control and a positive control (e.g., a known nephrotoxic agent like cisplatin).
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay (Cell Viability):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the vehicle control.
-
-
LDH Assay (Membrane Integrity):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength. LDH release is an indicator of cell membrane damage.
-
Protocol 2: Assessment of Urinary Kidney Injury Molecule-1 (Kim-1) in Rats
Objective: To measure urinary Kim-1 levels in rats treated with this compound analogues as an early biomarker of kidney tubular injury.
Materials:
-
Sprague-Dawley rats
-
This compound analogues
-
Metabolic cages for urine collection
-
Rat Kim-1 ELISA kit
-
Microplate reader
Procedure:
-
Animal Dosing: Administer the this compound analogues to the rats at the desired doses and for the specified duration. Include a vehicle control group.
-
Urine Collection: House the rats in metabolic cages for urine collection at specified time points (e.g., 24 hours post-dose).
-
Sample Processing: Centrifuge the urine samples to remove debris and store them at -80°C until analysis.
-
Kim-1 ELISA:
-
Bring the urine samples and ELISA kit reagents to room temperature.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the concentration of Kim-1 in the urine samples based on the standard curve. Compare the Kim-1 levels between the treated and control groups.
Visualizations
Caption: Hypothetical signaling pathway of this compound analogue-induced renal toxicity.
Caption: Experimental workflow for assessing renal toxicity of this compound analogues.
References
- 1. Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The iron chelator Deferasirox causes severe mitochondrial swelling without depolarization due to a specific effect on inner membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desferrithiocin analogue iron chelators: iron clearing efficiency, tissue distribution, and renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alterations of blood chemistry, hepatic and renal function, and blood cytometry in acrylamide-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Deferitrin Dosage to Minimize Side Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deferitrin and related iron chelators. The information is designed to help optimize dosage strategies to minimize side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended use?
A1: this compound (also known as GT-56-252) is an orally active, tridentate iron chelator that was in early-stage clinical development for the treatment of chronic iron overload resulting from transfusional therapy, particularly in patients with β-thalassemia.[1][2][3]
Q2: Why was the clinical development of this compound halted?
A2: The clinical development of this compound was discontinued due to findings of nephrotoxicity (kidney toxicity).[4] Preclinical studies with this compound and its parent compound, desferrithiocin, revealed the potential for severe renal toxicity.[5]
Q3: What were the observed side effects of this compound in early clinical trials?
A3: In Phase I clinical trials, at single doses ranging from 3 to 15 mg/kg, this compound was reported to be well-tolerated.[1][2] Metabolic balance studies with daily doses up to 25 mg/kg also reported no significant changes in hematological, biochemical, or urinary parameters, and no serious adverse events.[1] However, the subsequent discovery of nephrotoxicity in further preclinical or clinical evaluation led to the cessation of its development.
Q4: Are there less toxic alternatives to this compound?
A4: Yes, extensive structure-activity relationship (SAR) studies were conducted on desferrithiocin analogues to develop iron chelators with improved safety profiles.[4][5] These studies led to the development of compounds with modifications, such as the addition of a polyether fragment, which demonstrated reduced nephrotoxicity while maintaining good iron-clearing properties.[4]
Troubleshooting Guide
Managing Nephrotoxicity
Issue: Elevated serum creatinine or blood urea nitrogen (BUN) levels, or other signs of kidney injury observed in preclinical models.
Possible Cause: Direct toxicity of the iron chelator to renal cells, particularly the proximal tubular epithelial cells.[6] This can be related to the lipophilicity and iron-clearing efficiency of the compound.[6]
Troubleshooting Steps:
-
Dose Reduction: Immediately consider reducing the dose of the chelator.
-
Hydration: Ensure adequate hydration in animal models to maintain good renal blood flow.
-
Monitor Urinary Biomarkers: Utilize sensitive and early biomarkers of kidney injury such as Kidney Injury Molecule-1 (KIM-1) to detect renal damage before significant changes in serum creatinine or BUN.[4][7]
-
Structural Modification: For drug development professionals, consider structural modifications to the chelator to reduce its lipophilicity or alter its tissue distribution, which has been shown to ameliorate renal toxicity in desferrithiocin analogues.[4]
Addressing Gastrointestinal (GI) Disturbances
(Note: The following guidance is based on experience with the structurally related oral iron chelator, Deferiprone, as detailed clinical data on this compound's GI side effects is limited.)
Issue: Nausea, vomiting, abdominal pain, or diarrhea in experimental subjects.
Possible Cause: Direct irritation of the gastrointestinal mucosa by the oral chelator.
Troubleshooting Steps:
-
Administer with Food: If not contraindicated by the experimental protocol, administering the chelator with a small meal can help reduce GI upset.
-
Dose Fractionation: Splitting the total daily dose into smaller, more frequent administrations can lessen the concentration of the drug in the GI tract at any one time.
-
Dose Titration: Start with a lower dose and gradually increase to the target dose over several days to allow for adaptation.
Investigating Hematological Abnormalities
(Note: The following guidance is based on experience with Deferiprone, which is known to cause agranulocytosis and neutropenia.)
Issue: A significant drop in absolute neutrophil count (ANC) in preclinical studies.
Possible Cause: Agranulocytosis, a serious and known side effect of Deferiprone, is a potential risk with related compounds.[8]
Troubleshooting Steps:
-
Regular Blood Monitoring: Implement frequent (e.g., weekly) monitoring of complete blood counts (CBC) with differential in animal models.
-
Discontinuation Criteria: Establish clear criteria for drug discontinuation if ANC falls below a prespecified threshold.
-
Avoid Concomitant Myelosuppressive Agents: Do not co-administer with other compounds known to cause neutropenia or agranulocytosis.
Managing Arthropathy (Joint Pain)
(Note: The following guidance is based on experience with Deferiprone.)
Issue: Observation of joint swelling, pain, or changes in gait in animal models.
Possible Cause: Deferiprone has been associated with arthropathy, particularly of the knees.[9][10] The proposed mechanism involves iron shifts into the synovium, leading to tissue damage.[9]
Troubleshooting Steps:
-
Dose Adjustment: Consider reducing the dose or temporarily discontinuing the drug.
-
Anti-inflammatory Treatment: In some cases, non-steroidal anti-inflammatory drugs (NSAIDs) have been used to manage symptoms, though this should be done with caution and consideration of potential confounding effects in a research setting.[11][12]
-
Imaging: In-depth studies may utilize radiographic and MRI assessments to characterize the nature of the joint pathology.[10]
Data Presentation
Table 1: Summary of Preclinical Toxicity of Desferrithiocin Analogues
| Compound | Lipophilicity (log Papp) | Iron Clearing Efficiency (ICE) in Rodents (%) | Observed Toxicity in Rodents (384 µmol/kg/day) |
| Desferrithiocin (Parent Compound) | - | High | Severe Nephrotoxicity[5][13] |
| This compound (GT-56-252) | -0.70 | 6.6 ± 2.8 | Severe Nephrotoxicity (lethal by day 6)[6] |
| 4'-Methoxy Analogue | - | 24.4 ± 10.8 | - |
| 4'-Ethoxy Analogue | - | 25.1 ± 6.7 | Normal hematologic and metabolic screens in primates at a lower dose[6] |
| Polyether Analogues | Varied | Varied | Ameliorated renal toxicity[4] |
Table 2: Common Side Effects of Deferiprone (for reference)
| Side Effect | Incidence | Management Strategies |
| Agranulocytosis | ~1%[8] | Weekly ANC monitoring, immediate discontinuation if neutropenia or infection occurs. |
| Neutropenia | ~5% | Weekly ANC monitoring, dose interruption. |
| Gastrointestinal Symptoms | Common | Administer with food, dose fractionation, dose titration. |
| Arthropathy | 5% to >20% (variable by population) | Dose reduction/discontinuation, NSAIDs.[11][12] |
| Increased Liver Enzymes | ~7.5% | Monthly monitoring of serum ALT, consider dose interruption for persistent increases. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Iron Chelator-Induced Nephrotoxicity
Objective: To evaluate the cytotoxic potential of a novel iron chelator on human renal proximal tubule epithelial cells.
Methodology:
-
Cell Culture: Culture human kidney 2 (HK-2) cells in appropriate media and conditions until they reach approximately 70% confluency.
-
Compound Treatment: Treat the HK-2 cells with a range of concentrations of the test iron chelator for 6, 24, and 48 hours. Include a vehicle control and a positive control known to be nephrotoxic (e.g., cisplatin).
-
Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Biomarker Analysis: Collect the culture supernatant at each time point and measure the concentration of kidney injury biomarkers such as KIM-1, NGAL, and clusterin using ELISA kits.
-
Data Analysis: Determine the IC50 of the compound and analyze the dose- and time-dependent release of nephrotoxicity biomarkers.
Protocol 2: In Vivo Assessment of Renal Toxicity in a Rodent Model
Objective: To evaluate the in vivo nephrotoxicity of an iron chelator in an iron-overload mouse model.
Methodology:
-
Animal Model: Induce iron overload in mice through intraperitoneal injections of iron dextran.
-
Drug Administration: Administer the test iron chelator orally at various dose levels daily for a predetermined period (e.g., 28 days). Include a vehicle control group and a positive control group (e.g., a known nephrotoxic desferrithiocin analogue).
-
Sample Collection: Collect urine at baseline and at regular intervals throughout the study. Collect blood at the end of the study for serum chemistry analysis.
-
Biochemical Analysis: Measure serum creatinine and BUN levels. Quantify urinary biomarkers of kidney injury, such as KIM-1, using ELISA.
-
Histopathology: At the end of the study, euthanize the animals, perfuse the kidneys, and fix them in formalin. Prepare paraffin-embedded sections and stain with Hematoxylin and Eosin (H&E) for histopathological examination of the renal cortex and medulla.
-
Data Analysis: Compare the biochemical and histopathological findings between the treatment groups and the control groups.
Mandatory Visualization
References
- 1. Drug evaluation: this compound (GT-56-252; NaHBED) for iron overload disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug evaluation: this compound for iron overload disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical development of this compound, a novel, orally available iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Desferrithiocin analogue iron chelators: iron clearing efficiency, tissue distribution, and renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arthropathy in thalassaemia patients receiving deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajronline.org [ajronline.org]
- 11. jmatonline.com [jmatonline.com]
- 12. Deferiprone-related arthropathy of the knee in a thalassemic patient: report of a case and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
Technical Support Center: Optimizing Deferitrin's Iron Clearing Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the iron clearing efficiency of Deferitrin in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
1. Issue: Lower than Expected Iron Clearing Efficiency (ICE) in In Vitro Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a range of this compound concentrations to determine the optimal effective concentration for your specific cell line and iron loading conditions. | Identification of the EC50 and optimal concentration for maximal iron chelation. |
| Incorrect Assay for Labile Iron Pool | Ensure you are using a validated assay for measuring the labile iron pool (LIP), such as the calcein-AM or ferrozine assay.[1][2] | Accurate quantification of the chelatable iron pool within the cells. |
| Cell Line Resistance or Low Iron Uptake | Verify the iron loading efficiency of your chosen cell line. Consider using a cell line known to have high iron uptake or genetically modifying your cell line to express higher levels of iron transporters. | Increased intracellular iron levels available for chelation by this compound. |
| This compound Instability in Culture Medium | Prepare fresh this compound solutions for each experiment. Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles.[3] | Consistent and reliable experimental results with active this compound. |
| Interaction with Media Components | Test this compound's efficacy in different types of cell culture media. Some components may interfere with its chelating activity. | Identification of a compatible medium that does not inhibit this compound's function. |
2. Issue: High Variability in In Vivo Iron Clearing Efficiency (ICE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Oral Bioavailability | Ensure proper formulation of this compound for oral gavage. Consider co-administration with absorption enhancers if bioavailability is a known issue. | Increased plasma concentration of this compound and improved iron chelation. |
| Animal Model Variability | Use a well-established animal model of iron overload.[4][5][6][7] Ensure consistent iron loading protocols across all animals in the study. | Reduced inter-animal variability and more statistically significant results. |
| Incorrect Dosing Regimen | Optimize the dosing frequency and timing based on the pharmacokinetic profile of this compound.[8] | Sustained therapeutic levels of this compound leading to more effective iron removal. |
| Dietary Iron Interference | Use a standardized, low-iron diet for the duration of the study to avoid interference with the experimental iron load.[9] | Accurate assessment of this compound's ability to chelate the intended iron stores. |
| Incomplete Fecal and Urine Collection | Utilize metabolic cages for accurate and complete collection of feces and urine to precisely measure iron excretion. | Reliable calculation of the total iron cleared by this compound. |
3. Issue: Signs of Nephrotoxicity in Animal Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dose-Dependent Toxicity | Perform a dose-escalation study to identify the maximum tolerated dose (MTD) in your animal model. Start with lower doses and gradually increase while monitoring renal function markers (e.g., BUN, creatinine).[5][10] | Determination of a safe and effective dose of this compound that minimizes renal damage. |
| Oxidative Stress | Co-administer an antioxidant with this compound to mitigate oxidative damage in the kidneys. | Reduction in markers of oxidative stress and protection of renal tissue. |
| Dehydration | Ensure adequate hydration of the animals, as dehydration can exacerbate drug-induced nephrotoxicity. | Maintenance of normal renal function and reduced risk of kidney injury. |
| Pre-existing Renal Conditions | Screen animals for any pre-existing kidney problems before initiating the study. | Exclusion of animals that may be more susceptible to this compound-induced nephrotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, tridentate iron chelator.[3] It binds to ferric iron (Fe³⁺) in the body, forming a stable complex that can then be excreted, primarily through the feces.[8] Its primary target is the non-transferrin-bound iron (NTBI) pool, which is a key contributor to iron toxicity in overload conditions.
Q2: How can I prepare a stable stock solution of this compound?
A2: this compound stock solutions should be prepared in a suitable solvent, aliquoted, and stored at -20°C or -80°C to minimize degradation.[3] Avoid repeated freeze-thaw cycles and protect the solution from light.[3] For cell culture experiments, it is recommended to prepare fresh dilutions from the stock solution for each use.
Q3: What are the key differences between this compound and other iron chelators?
| Chelator | Binding Ratio (Chelator:Iron) | Primary Route of Excretion | Key Advantages | Key Disadvantages |
| This compound | 2:1 | Feces[8] | Oral administration | Halted clinical development due to nephrotoxicity[5][10] |
| Deferoxamine | 1:1 | Urine and Feces | Well-established efficacy | Parenteral administration required, short half-life |
| Deferiprone | 3:1 | Urine | Oral administration, effective at removing cardiac iron | Agranulocytosis risk, gastrointestinal side effects[11] |
| Deferasirox | 2:1 | Feces | Oral, once-daily dosing | Potential for renal and hepatic toxicity[12] |
Q4: Can I use this compound in combination with other iron chelators?
A4: Combination therapy with different iron chelators is a strategy used in clinical practice to enhance iron excretion. While specific data on this compound combinations is limited due to its discontinued development, in principle, combining it with a chelator that has a different primary excretion route (e.g., Deferiprone) could potentially increase overall iron removal. However, this would require careful investigation to assess potential additive toxicities.
Experimental Protocols
1. In Vitro Iron Chelation Assay using the Calcein-AM Method
This protocol assesses the ability of this compound to chelate the intracellular labile iron pool (LIP).
-
Materials:
-
Cell line of interest (e.g., HepG2)
-
Cell culture medium
-
This compound
-
Iron source (e.g., ferric ammonium citrate)
-
Calcein-AM
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Load cells with iron by incubating with an iron source for a specified time.
-
Wash the cells to remove extracellular iron.
-
Incubate the cells with varying concentrations of this compound for a set period.
-
Load the cells with Calcein-AM. The fluorescence of calcein is quenched by labile iron.
-
Measure the fluorescence intensity. An increase in fluorescence indicates a reduction in the LIP due to chelation by this compound.
-
2. In Vivo Iron Balance Study in a Rodent Model
This protocol determines the Iron Clearing Efficiency (ICE) of this compound in an iron-overloaded rodent model.[5]
-
Materials:
-
Rodents (e.g., Sprague-Dawley rats)
-
Iron dextran (for iron loading)
-
This compound
-
Metabolic cages
-
Analytical equipment for iron quantification (e.g., atomic absorption spectroscopy)
-
-
Procedure:
-
Induce iron overload in rodents by administering iron dextran.
-
House the animals in metabolic cages for acclimatization.
-
Collect baseline urine and feces for 24-48 hours to determine basal iron excretion.
-
Administer this compound orally at the desired dose.
-
Collect urine and feces for a defined period (e.g., 24-72 hours) post-administration.
-
Measure the iron content in the collected urine and feces.
-
Calculate the Iron Clearing Efficiency (ICE) as the percentage of the administered chelator dose that is excreted as an iron-chelator complex.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to this compound research.
Caption: Cellular iron uptake, storage, and export pathways.
Caption: Experimental workflow for in vivo iron clearing efficiency (ICE) assessment.
Caption: Simplified signaling pathway of this compound-induced nephrotoxicity.
References
- 1. Oxidant Mechanisms in Renal Injury and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirt.org [ijirt.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploring the Molecular and Structural Mechanism for Drug Induced Nephrotoxicity: A Virtual Based Approach | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 5. Iron transport proteins: Gateways of cellular and systemic iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Synopsis of Current Theories on Drug-Induced Nephrotoxicity [mdpi.com]
- 7. The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and clinical development of this compound, a novel, orally available iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary Iron Intake in Excess of Requirements Impairs Intestinal Copper Absorption in Sprague Dawley Rat Dams, Causing Copper Deficiency in Suckling Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathways Involved in Renal Oxidative Injury: Role of the Vasoactive Peptides and the Renal Dopaminergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
Deferitrin Technical Support Center: Stability, Storage, and Laboratory Use
Welcome to the Deferitrin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability, storage, and effective use of this compound in a laboratory setting. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear and accessible format to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C for long-term storage, where it remains stable for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO and DMF. For cell culture experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month. When preparing a working solution, the DMSO concentration in the final cell culture medium should be kept low (typically <0.5%) to avoid cellular toxicity.
Q3: Is this compound sensitive to light?
A3: While specific photostability studies on this compound are not extensively published, it is a general good laboratory practice to protect all chemical compounds from direct light exposure, especially during long-term storage and experiments. Iron chelators, in general, can be susceptible to photodegradation. Therefore, it is recommended to store this compound solutions in amber vials or tubes wrapped in aluminum foil.
Q4: What is the stability of this compound in aqueous solutions and at different pH levels?
A4: this compound's stability in aqueous solutions can be influenced by pH. While specific data for this compound is limited, related iron chelators like deferoxamine show greater stability in slightly acidic to neutral pH ranges (pH 4-7). Extreme pH conditions (highly acidic or alkaline) can lead to degradation. For experiments in aqueous buffers, it is advisable to prepare fresh solutions and use them promptly.
Data Presentation: Storage and Stability Summary
| Form | Storage Temperature | Duration of Stability |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO/DMF) | -80°C | 6 months |
| -20°C | 1 month |
Troubleshooting Guides
Problem 1: this compound Precipitates in Cell Culture Medium
-
Possible Cause 1: Low Solubility in Aqueous Medium. this compound has limited solubility in aqueous solutions like cell culture media.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) from your stock solution is kept to a minimum in the final culture volume. A stepwise dilution of the stock solution into the medium while gently vortexing can also help prevent precipitation.
-
-
Possible Cause 2: High Final Concentration of this compound. The desired experimental concentration may exceed the solubility limit of this compound in the medium.
-
Solution: Perform a solubility test with your specific cell culture medium to determine the maximum achievable concentration without precipitation. If a higher concentration is required, consider using a co-solvent, but be mindful of its potential effects on the cells.
-
Problem 2: Inconsistent or Unexpected Experimental Results
-
Possible Cause 1: Degradation of this compound Stock Solution. Repeated freeze-thaw cycles or improper storage may have compromised the compound's integrity.
-
Solution: Always aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. Ensure storage at the recommended temperature (-80°C for long-term).
-
-
Possible Cause 2: Cellular Toxicity of the Solvent. High concentrations of DMSO can be toxic to cells, affecting experimental outcomes.
-
Solution: Prepare a vehicle control with the same final concentration of DMSO used in your experimental wells to assess its effect on cell viability and function. Aim for a final DMSO concentration below 0.5%.
-
-
Possible Cause 3: Interaction with Components in the Medium. Components in the cell culture medium, such as serum proteins, may interact with this compound.
-
Solution: If feasible for your experimental design, consider reducing the serum concentration or using a serum-free medium during the this compound treatment period.
-
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex gently until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: In Vitro Assessment of Iron Chelation using a Colorimetric Assay
Objective: To determine the iron-chelating activity of this compound using a ferrozine-based colorimetric assay. This assay is based on the principle that an iron chelator will compete with ferrozine for the binding of ferrous iron, leading to a decrease in the absorbance of the ferrozine-Fe(II) complex.
Materials:
-
This compound stock solution (prepared in an appropriate solvent)
-
Ferrous sulfate (FeSO₄) solution
-
Ferrozine solution
-
Assay buffer (e.g., HEPES or phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a this compound dilution series: Dilute the this compound stock solution in the assay buffer to obtain a range of concentrations to be tested.
-
Set up the assay plate:
-
Blank wells: Add assay buffer only.
-
Control wells (Maximum Absorbance): Add assay buffer and ferrous sulfate solution.
-
Test wells: Add the different dilutions of this compound and the ferrous sulfate solution.
-
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for the chelation reaction to occur.
-
Add Ferrozine: Add the ferrozine solution to all wells. A pink-to-purple color will develop in the wells containing free ferrous ions.
-
Read Absorbance: Immediately read the absorbance of the plate at a wavelength of approximately 562 nm using a microplate reader.
-
Calculate Percentage of Iron Chelation: The percentage of iron chelation can be calculated using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the control well and Abs_sample is the absorbance of the test well containing this compound.
Visualizations
Caption: Experimental workflow for using this compound in cell-based assays.
Caption: Simplified signaling pathway of cellular iron metabolism and the action of this compound.
Technical Support Center: Deferitrin-Based Experimental Assays
Welcome to the technical support center for Deferitrin-based experimental assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GT-56-252) is an orally active iron chelator.[1] Its primary mechanism of action is to bind to excess iron in the body, forming a stable complex that can then be excreted. It is a tridentate ligand, meaning that three this compound molecules bind to a single ferric iron (Fe³⁺) ion. This action helps to reduce iron overload, a condition that can be toxic to various organs.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing solutions, ensure the appropriate solvent is used to achieve complete dissolution.
Q3: Is this compound cytotoxic?
Yes, like many iron chelators, this compound can exhibit cytotoxicity, particularly at higher concentrations. The cytotoxic effects are often cell-type dependent and are related to the depletion of the intracellular labile iron pool, which is essential for various cellular processes. It is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Low Iron Chelation Efficiency
Problem: I am not observing the expected decrease in intracellular iron levels after treating my cells with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and iron-loading conditions. Concentrations that are too low will not be effective, while excessively high concentrations may induce cytotoxicity, confounding the results. |
| Incorrect Incubation Time | Optimize the incubation time. Iron chelation is a time-dependent process. A time-course experiment (e.g., 4, 8, 12, 24 hours) will help identify the optimal duration for observing a significant reduction in the labile iron pool. |
| Cellular Iron Overload Model | Ensure your cellular model has a sufficiently high and accessible labile iron pool. The method of iron loading (e.g., ferric ammonium citrate, hemin) can influence the size and accessibility of this pool. Consider using a positive control iron chelator with known efficacy, such as Deferoxamine or Deferiprone, to validate your experimental system. |
| Inaccurate Measurement of Intracellular Iron | The choice of assay for measuring intracellular iron is critical. The calcein-AM assay is a common method for measuring the labile iron pool. Ensure proper controls are in place and that the dye is not being actively exported by the cells. For total cellular iron, consider more robust methods like atomic absorption spectroscopy. |
| This compound Degradation | Ensure that the this compound stock solution has been stored correctly and has not expired. Repeated freeze-thaw cycles can degrade the compound. Prepare fresh working solutions for each experiment. |
Unexpected Cytotoxicity
Problem: I am observing high levels of cell death in my experiments, even at what I believe are low concentrations of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to iron chelation-induced cytotoxicity. It is essential to perform a cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) to determine the IC50 value for your specific cell line. Start with a wide range of concentrations to establish a dose-response curve. |
| Off-Target Effects | While the primary target of this compound is iron, off-target effects can contribute to cytotoxicity. The clinical development of this compound was halted due to observations of nephrotoxicity. Consider the possibility of off-target effects in your cellular model and try to correlate cytotoxicity with the extent of iron chelation. |
| Interaction with Culture Media Components | Components in the cell culture media could potentially interact with this compound. Ensure that the media composition is consistent across experiments. |
| Confounding Factors in Cytotoxicity Assay | Some iron chelators have been reported to interfere with certain colorimetric cytotoxicity assays. It is advisable to use a secondary method to confirm cell viability, such as trypan blue exclusion or a fluorescence-based live/dead assay. |
Experimental Protocols
Protocol 1: Quantification of the Labile Iron Pool (LIP) using Calcein-AM
This protocol is adapted for the analysis of the intracellular labile iron pool (LIP) by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Calcein-AM (acetoxymethyl ester)
-
This compound solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to be in the logarithmic growth phase at the time of the experiment.
-
Iron Loading (Optional): If an iron-overload model is being used, treat the cells with an iron source (e.g., 100 µM ferric ammonium citrate) for 24-48 hours.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the optimized incubation time. Include an untreated control.
-
Calcein-AM Staining:
-
Wash the cells twice with warm PBS.
-
Incubate the cells with Calcein-AM (typically 0.1-0.5 µM in PBS or serum-free media) for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess Calcein-AM.
-
-
Flow Cytometry Analysis:
-
Harvest the cells (e.g., by trypsinization).
-
Resuspend the cells in FACS buffer (e.g., PBS with 1% BSA).
-
Acquire the baseline fluorescence of the calcein-loaded cells on a flow cytometer (Excitation: ~490 nm, Emission: ~515 nm).
-
To determine the maximal fluorescence (de-quenched signal), add a saturating concentration of a strong, membrane-permeable iron chelator (e.g., 100 µM salicylaldehyde isonicotinoyl hydrazone - SIH) to a parallel sample of calcein-loaded cells and incubate for 10-15 minutes before analysis.
-
-
Data Analysis: The labile iron pool is proportional to the difference in fluorescence intensity between the quenched (baseline) and de-quenched (with SIH) samples. The effect of this compound is measured by the increase in fluorescence in the this compound-treated cells compared to the untreated control.
Protocol 2: Cellular Cytotoxicity Assessment using the MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Replace the medium with fresh medium containing a range of this compound concentrations. Include an untreated control and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation
Table 1: Representative IC50 Values of Iron Chelators in Various Cancer Cell Lines
Note: this compound-specific IC50 values are not widely available in the public domain. The following table provides representative values for other iron chelators to offer a general frame of reference. Researchers should determine the IC50 for their specific cell line and conditions.
| Iron Chelator | Cell Line | IC50 (µM) | Incubation Time (h) |
| Deferoxamine | HeLa | ~10-100 | 48 |
| Deferiprone | K562 | ~50 | 24 |
| Deferasirox | U937 | ~17 | 24 |
| Deferasirox | HL-60 | ~50 | 24 |
Table 2: Expected Outcomes of this compound-based Assays
Note: Specific quantitative outcomes for this compound are limited. These are general expected trends based on the action of iron chelators.
| Assay | Parameter Measured | Expected Outcome with this compound Treatment |
| Calcein-AM Assay | Labile Iron Pool (LIP) | Increase in calcein fluorescence, indicating a dose-dependent reduction of the LIP. |
| MTT/Cytotoxicity Assay | Cell Viability | Dose-dependent decrease in cell viability. |
| Western Blot | Ferritin Expression | Decrease in ferritin protein levels. |
| Western Blot | Transferrin Receptor 1 (TfR1) Expression | Increase in TfR1 protein levels. |
Signaling Pathways and Workflows
Iron Homeostasis and the Effect of this compound
Cellular iron levels are tightly regulated by the Iron Regulatory Protein (IRP)/Iron Responsive Element (IRE) system. In iron-replete cells, IRP1 exists as a cytosolic aconitase, and IRP2 is targeted for degradation. When intracellular iron levels are low, such as after treatment with an iron chelator like this compound, IRP1 loses its aconitase activity and, along with the stabilized IRP2, binds to IREs in the untranslated regions of specific mRNAs. This binding inhibits the translation of ferritin (the iron storage protein) and stabilizes the mRNA of the transferrin receptor 1 (TfR1), which is responsible for iron uptake. The net effect is a decrease in iron storage and an increase in iron import to restore cellular iron levels.
Cellular iron regulation and the impact of this compound.
Experimental Workflow: Assessing this compound's Efficacy
The following diagram outlines a logical workflow for characterizing the in vitro effects of this compound.
A logical workflow for testing this compound in vitro.
References
Limitations of Deferitrin as an iron chelator
Disclaimer: The clinical development of Deferitrin (GT56-252) was discontinued due to findings of nephrotoxicity.[1] This information is intended for researchers, scientists, and drug development professionals for informational and research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended use?
This compound (also known as GT56-252) is an orally active, tridentate iron chelator.[2] It was developed for the treatment of chronic iron overload conditions that result from transfusion therapy, such as in patients with beta-thalassemia.[2][3]
Q2: What is the primary limitation of this compound that led to the discontinuation of its development?
The clinical development of this compound was halted due to concerns about its nephrotoxicity (kidney toxicity).[1]
Q3: How was this compound found to be administered and absorbed in early clinical trials?
In Phase I clinical trials, this compound was administered orally as a liquid or in capsules.[2] It was found to be well-absorbed in both fed and fasted states, with bioavailability not being significantly impaired by food.[2]
Q4: What were the pharmacokinetic properties of this compound observed in early studies?
The following table summarizes the pharmacokinetic parameters of this compound from a Phase I trial in beta-thalassemia patients.
| Parameter | Value | Citation |
| Half-life (T½) | Approximately 2 to 4 hours | [2] |
| Iron Complex in Serum | 13% to 48% of the drug present as a 2:1 this compound:iron complex | [2] |
| Route of Iron Excretion | Predominantly fecal (80-90%) in preclinical models | [2] |
| Urinary Recovery | Approximately 75% of the drug was recovered in the urine | [2] |
| Iron-complexed drug in urine | Approximately 2% of the this compound in the urine was complexed to iron | [2] |
Q5: Were there other adverse events noted in the early clinical trials of this compound?
Aside from the nephrotoxicity that led to its discontinuation, initial Phase I studies reported that this compound was generally well-tolerated.[2][3] There were no other serious adverse events directly attributed to the drug during the confinement period of these early studies.[2]
Troubleshooting Guides
Problem: Unexpectedly high levels of kidney injury biomarkers in animal models.
Possible Cause: This aligns with the known primary limitation of this compound, which is nephrotoxicity.[1] The compound itself or its metabolites may be causing renal damage.
Suggested Solutions:
-
Dose-Response Analysis: Perform a dose-ranging study to identify a potential therapeutic window with lower toxicity.
-
Monitor Renal Function Markers: In addition to standard markers like creatinine and BUN, consider using more sensitive and earlier biomarkers of kidney injury, such as Kidney Injury Molecule-1 (Kim-1).[1]
-
Hydration Status: Ensure adequate hydration in animal models, as dehydration can exacerbate kidney injury.
-
Structural Analogs: If the research goal is to explore this class of chelators, consider investigating structural analogs of this compound that have been modified to reduce nephrotoxicity, such as those with a polyether backbone.[1]
Problem: Low iron chelation efficiency observed in vitro or in vivo.
Possible Causes:
-
Suboptimal pH: The iron-binding affinity of many chelators is pH-dependent.
-
Incorrect Dosage: The concentration of this compound may be too low to effectively chelate the amount of iron present.
-
Drug Stability: The compound may be degrading in the experimental medium or under specific storage conditions.
Suggested Solutions:
-
pH Optimization: Determine the optimal pH for iron binding by this compound in your in vitro system.
-
Dose Escalation: In animal studies, cautiously escalate the dose while closely monitoring for signs of toxicity, particularly nephrotoxicity.
-
Stability Assessment: Verify the stability of your this compound stock solution and experimental samples under your specific conditions (temperature, light, solvent).[4]
-
Comparative Studies: Benchmark the efficacy of this compound against other known iron chelators like Desferrioxamine (DFO) or Deferiprone under the same experimental conditions.[1][5]
Experimental Protocols
Protocol: Assessment of Iron Chelator-Induced Nephrotoxicity in a Rodent Model
This protocol is a generalized procedure for evaluating the potential renal toxicity of an iron chelator like this compound.
-
Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Grouping: Divide animals into at least three groups:
-
Vehicle control (receiving only the delivery vehicle).
-
This compound-treated group (e.g., at a dose previously shown to have some efficacy).
-
Positive control for nephrotoxicity (e.g., a known nephrotoxic agent) to validate the model's sensitivity.
-
-
Dosing: Administer this compound or control substances orally once daily for a predetermined period (e.g., 7 to 14 days).[1]
-
Sample Collection:
-
Collect 24-hour urine samples at baseline and at the end of the study.
-
Collect blood samples at the end of the study for serum chemistry analysis.
-
At the end of the study, euthanize the animals and collect the kidneys for histopathological examination.
-
-
Analysis:
-
Serum Chemistry: Analyze serum for blood urea nitrogen (BUN) and creatinine levels.
-
Urinalysis: Analyze urine for total protein, albumin, and biomarkers like Kim-1.
-
Histopathology: Process the kidneys for histological staining (e.g., H&E, PAS) and have them evaluated by a board-certified veterinary pathologist for signs of tubular injury, inflammation, or other abnormalities.
-
Visualizations
This compound's Proposed Mechanism of Action
References
- 1. Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Drug evaluation: this compound for iron overload disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deferitrin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on the synthesis of Deferitrin. It includes a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the final this compound product. | - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction conditions (temperature, pH, reaction time). - Inefficient purification. | - Monitor reaction progress using TLC or LC-MS to ensure completion. - Use fresh, high-purity starting materials. - Optimize reaction temperature, pH, and time through small-scale trial reactions. - Employ appropriate purification techniques such as column chromatography with a suitable solvent system. |
| Presence of significant impurities in the final product. | - Incomplete reaction leading to residual starting materials. - Formation of side products due to incorrect reaction conditions. - Co-elution of impurities during chromatography. | - Ensure the initial reaction goes to completion. - Carefully control reaction parameters, particularly temperature and the addition rate of reagents. - Optimize the chromatographic separation by trying different solvent gradients or stationary phases. Recrystallization of the final product may also be effective. |
| Difficulty in isolating/purifying the product. | - Product is highly soluble in the purification solvents. - Product is an oil or amorphous solid that is difficult to handle. - Formation of emulsions during aqueous work-up. | - If using column chromatography, adjust the polarity of the eluent. - Attempt to form a crystalline salt of the product. - Break emulsions by adding brine or by centrifugation. |
| Inconsistent reaction outcomes between batches. | - Variability in the quality of starting materials or solvents. - Fluctuations in reaction conditions. - Presence of moisture or air in reactions sensitive to these conditions. | - Source high-purity, consistent starting materials and use anhydrous solvents where necessary. - Maintain strict control over reaction parameters (temperature, stirring speed, atmosphere). - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if reactants or intermediates are sensitive to air or moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound, being a desferrithiocin analogue, is typically synthesized through the condensation of a substituted salicylic acid derivative with an appropriate amino acid, often L-cysteine or a derivative, to form the characteristic thiazoline ring structure.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to control include temperature, pH, and the exclusion of oxygen and moisture, as the starting materials and intermediates can be sensitive to these conditions, potentially leading to side reactions and lower yields.
Q3: How can the purity of the synthesized this compound be assessed?
A3: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: What are the common safety precautions to be taken during the synthesis?
A4: The synthesis should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Care should be taken when handling reagents, especially strong acids, bases, and flammable organic solvents.
Experimental Protocols
The following is a representative protocol for the synthesis of a desferrithiocin analogue, which is structurally similar to this compound. This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.
Synthesis of (S)-2-(2,4-dihydroxyphenyl)-4,5-dihydro-4-thiazolecarboxylic acid
Materials:
-
2,4-dihydroxybenzaldehyde
-
L-cysteine hydrochloride
-
Sodium hydroxide
-
Hydrochloric acid
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation of the reaction mixture: In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) in methanol.
-
Addition of L-cysteine: To this solution, add a solution of L-cysteine hydrochloride (1.1 equivalents) in water.
-
pH adjustment: Adjust the pH of the mixture to approximately 4.5-5.0 using a sodium hydroxide solution.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of about 2-3.
-
Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure product.
Visualizations
Caption: General workflow for the synthesis and analysis of this compound.
Caption: Logical troubleshooting flow for common this compound synthesis issues.
Validation & Comparative
Deferitrin vs. Deferoxamine: A Comparative Guide for Iron Balance Studies
For researchers and drug development professionals navigating the landscape of iron chelation therapies, understanding the comparative performance of different agents is crucial. This guide provides a detailed comparison of Deferitrin, an investigational oral iron chelator, and Deferoxamine, a long-standing parenteral agent, in the context of iron balance studies. While Deferoxamine has been a cornerstone of iron chelation therapy for decades, this compound was under early clinical development as a potentially more convenient oral alternative. However, it is important to note that the clinical development of this compound appears to have been discontinued, and available data is limited to early-phase trials.
Overview of this compound and Deferoxamine
Deferoxamine is a hexadentate chelating agent that has been the standard of care for treating chronic iron overload for many years. Administered parenterally, either through slow subcutaneous infusion or intramuscularly, it effectively binds to ferric iron, forming a stable complex that is excreted primarily through the urine.[1][2]
This compound (GT-56-252) is an orally active iron chelator derived from desferrithiocin.[3] It was being developed by Genzyme as a potential treatment for transfusional iron overload.[1] Preclinical and early clinical studies suggested that this compound promotes iron excretion predominantly through the fecal route.[2][4] However, there is a lack of publicly available data from late-stage clinical trials, suggesting its development may have been halted.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Deferoxamine. It is critical to interpret this data with the understanding that the this compound data is from early-phase studies with small patient numbers, while the Deferoxamine data is based on extensive clinical use.
Table 1: Pharmacokinetic Properties
| Parameter | This compound (GT-56-252) | Deferoxamine |
| Administration Route | Oral[3] | Subcutaneous infusion, Intramuscular, Intravenous[2] |
| Bioavailability | Well-absorbed orally; bioavailability not impaired by food[4] | Poorly absorbed from the GI tract[2] |
| Half-life (T½) | Approximately 2 to 4 hours[4] | Short plasma half-life (initial half-life 0.3h)[5] |
| Metabolism | Information not readily available | Mainly metabolized in the plasma[1] |
| Primary Excretion Route | Fecal (80-90% in preclinical studies)[4] | Renal (urine)[1][2] |
Table 2: Efficacy in Iron Reduction (Based on available data)
| Parameter | This compound (GT-56-252) | Deferoxamine |
| Iron Excretion Efficiency | 13–18% in preclinical models (Cebus apella monkeys)[4] | 100 mg of deferoxamine binds approximately 8.5 mg of ferric iron[1] |
| Primary Route of Iron Excretion | Fecal[4] | Renal and Biliary[2] |
| Effect on Serum Ferritin | Data from comprehensive clinical trials is unavailable. | Effective in reducing serum ferritin levels with consistent use.[5] |
| Effect on Liver Iron Concentration (LIC) | Data from comprehensive clinical trials is unavailable. | Effective in controlling liver iron.[5] |
Experimental Protocols
Detailed methodologies for the clinical evaluation of these two agents differ significantly due to their respective stages of development.
This compound: Phase 1 Clinical Trial Protocol
A Phase 1, open-label, parallel-design, two-dose study was conducted to evaluate the safety and pharmacokinetics of this compound in patients with beta-thalassemia.[4]
-
Study Design: Patients were divided into five panels and received single doses of this compound on two consecutive days.
-
Dosage and Administration: Doses ranged from 3 to 15 mg/kg, administered as a liquid or in capsules, to both fasted and fed patients.[4]
-
Pharmacokinetic Analysis: Blood samples were collected at intervals up to 24 hours post-dose to characterize the pharmacokinetic profile of this compound. 24-hour urine collections were performed to measure drug excretion.[4]
-
Safety Monitoring: Included monitoring of chemistry and hematology panels, coagulation parameters, urinalysis, urine beta-2-microglobulin, physical examinations, and electrocardiograms (ECGs).[4]
Deferoxamine: Standard Administration Protocol for Chronic Iron Overload
The standard administration of Deferoxamine for chronic iron overload involves subcutaneous infusion.[5]
-
Dosage: The typical dose is 20–40 mg/kg for children and up to 50–60 mg/kg for adults.[5]
-
Administration: Administered via a slow subcutaneous infusion over 8–12 hours, usually for a minimum of 5-6 nights a week, using an infusion pump.[5]
-
Monitoring: Regular monitoring of serum ferritin levels is essential to assess efficacy and adjust dosage.[5] For patients with high serum ferritin (>2,500 µg/l), a mean daily dose of at least 50 mg/kg/day is often recommended.[5]
Signaling Pathways and Mechanism of Action
The fundamental mechanism of both drugs involves the chelation of iron, but their cellular interactions and subsequent excretion pathways differ.
Deferoxamine Mechanism of Action
Deferoxamine is a high-affinity iron chelator that primarily binds to trivalent (ferric) iron.[1] It chelates non-transferrin bound iron (NTBI) in the plasma and iron from stores within ferritin and hemosiderin.[2] The resulting ferrioxamine complex is water-soluble and is excreted by the kidneys.[1][2]
Caption: Mechanism of Deferoxamine Iron Chelation.
This compound Mechanism of Action
As an orally active chelator, this compound is absorbed through the gastrointestinal tract. It binds with iron to form a stable complex. Preclinical studies indicate this complex is primarily eliminated through the biliary system into the feces.[4]
References
- 1. Drug evaluation: this compound for iron overload disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug evaluation: this compound (GT-56-252; NaHBED) for iron overload disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Preclinical and clinical development of this compound, a novel, orally available iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
Oral Iron Chelators: A Comparative Efficacy Guide for Researchers
A detailed analysis of Deferitrin's developmental journey and a comparative look at the efficacy of established oral iron chelators, Deferasirox and Deferiprone, for the treatment of transfusional iron overload.
Introduction
Chronic iron overload, a serious consequence of repeated blood transfusions in patients with conditions like β-thalassemia and sickle cell disease, necessitates effective iron chelation therapy to prevent organ damage and mortality. For decades, the standard of care was the parenterally administered Desferrioxamine (DFO). The advent of orally active iron chelators has revolutionized the management of transfusional hemosiderosis, offering improved convenience and patient compliance. This guide provides a comparative overview of the investigational oral iron chelator this compound and the widely approved oral agents, Deferasirox and Deferiprone.
This compound: An Investigational Oral Iron Chelator
This compound (GT-56-252) emerged as a promising oral iron chelator derived from desferrithiocin.[1][2] Preclinical studies in primate models, whose iron metabolism closely resembles that of humans, demonstrated its potential, with iron excretion occurring predominantly through the fecal route (80-90%).[2] Early clinical development in the mid-2000s showed that this compound was well-absorbed and generally well-tolerated in Phase I trials involving patients with β-thalassemia.[1][2][3]
A successor compound, Petathis compound, is currently in the final stages of clinical development, with a recent webinar in September 2025 discussing its ongoing trials.[5] Animal studies with Petathis compound have shown significant reductions in iron content in multiple organs, including the heart, liver, kidneys, and pancreas, after just 10 days of dosing.[5] Early human trials have reported mild and reversible side effects, such as headaches and minor changes in kidney function at higher doses.[5]
Comparative Efficacy of Approved Oral Iron Chelators: Deferasirox and Deferiprone
With the limited recent data on this compound, a comprehensive comparison of the two leading oral iron chelators, Deferasirox and Deferiprone, is crucial for researchers and clinicians. Both have been extensively studied and are approved for the treatment of transfusional iron overload.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize key efficacy and safety data for Deferasirox and Deferiprone from various clinical studies.
Table 1: Comparative Efficacy of Deferasirox and Deferiprone
| Parameter | Deferasirox | Deferiprone | Combination Therapy (Deferasirox + Deferiprone) | Source |
| Serum Ferritin Reduction | A dose of 20 mg/kg/day stabilizes levels, while 30-40 mg/kg/day achieves reduction.[6] In one study, levels decreased from a mean of 3859.2 ng/mL to 3417.4 ng/mL over 12 months.[7] | Effective in decreasing or stabilizing serum ferritin, with greater declines in patients with higher baseline levels.[8] In one study, levels decreased from a mean of 3140.5 ng/mL to 2910.0 ng/mL over 12 months.[7] A study in pediatric patients showed a decrease from 4,677.8 µg/L to 3,363.9 µg/L.[9] | More efficacious in reducing serum ferritin compared to monotherapy.[7][10] In one study, levels decreased from a mean of 3696.5 ng/mL to 2572.1 ng/mL over 12 months.[7] | [6][7][8][9][10] |
| Liver Iron Concentration (LIC) Reduction | A Phase III trial showed significant reductions in LIC comparable to DFO.[6] | Shown to be effective in reducing cardiac iron load.[8] Data on LIC reduction is also available. | Not specifically detailed in the provided results. | [6][8] |
| Cardiac Iron Reduction (Myocardial T2) | Recent data highlight its ability to decrease cardiac iron levels and prevent its accumulation.[11] | Significantly more effective than DFO at reducing cardiac iron load and improving left ventricular ejection fraction.[8] | Combination therapy showed a two-to-threefold increase in cardiac MRI T2 scores.[8] | [8][11] |
Table 2: Safety and Tolerability Profile
| Adverse Events | Deferasirox | Deferiprone | Source |
| Common | Gastrointestinal disturbances, skin rash, non-progressive increases in serum creatinine, elevations in liver enzymes.[6] | Transient increase in transaminases, GI disturbances, arthralgia.[8] | [6][8] |
| Serious | Kidney failure, cytopenias, liver failure, and gastrointestinal bleeding have been reported, leading to a boxed warning.[12] | Neutropenia and agranulocytosis are critical concerns.[8][9] | [8][9][12] |
Experimental Protocols
Prospective Comparative Study of Oral Iron Chelators
-
Objective: To compare the efficacy and safety of Deferiprone and Deferasirox, alone and in combination, in multi-transfused children with thalassemia.[10]
-
Study Design: A prospective, comparative study conducted over 12 months.[7][10]
-
Participants: 50 children with thalassemia who had received multiple transfusions.[10]
-
Intervention Groups:
-
Efficacy Assessment:
-
Safety Assessment: Monitoring for adverse reactions throughout the study period.[7]
Metabolic Iron Balance Study of this compound
-
Objective: To evaluate the effectiveness of single daily ascending doses of this compound compared to a standard DFO regimen.[4]
-
Study Design: Total iron balance studies in a clinical research center over 28 days.[4]
-
Participants: 20 iron-overloaded patients with β-thalassemia major.[4]
-
Intervention:
-
Patients were placed on fixed, individualized low-iron diets.[4]
-
Days 5-10: Nightly subcutaneous infusion of DFO (40 mg/kg over 8 hours).[4]
-
Days 15-24: A single daily dose of this compound with breakfast (ascending doses of 4.5, 6.75, 11, and 17 mg/kg/day).[4] An additional group of 6 patients received 25 mg/kg/day in three divided doses.[4]
-
-
Efficacy Assessment: Measurement of iron excretion in stool and urine.[4]
-
Safety Assessment: Monitoring of hematology, blood chemistry, urinalysis, urinary β-2-microglobulin, ECG, and physical examination.[4]
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Workflow for a comparative clinical trial of oral iron chelators.
Caption: Generalized mechanism of action for oral iron chelators.
Conclusion
While this compound showed initial promise as an oral iron chelator, the lack of publicly available late-stage clinical trial data makes a direct efficacy comparison with established agents challenging. The focus of ongoing research appears to have shifted to its successor, Petathis compound.
In the current clinical landscape, both Deferasirox and Deferiprone are effective oral iron chelators, each with a distinct efficacy and safety profile. Deferiprone has shown particular efficacy in reducing cardiac iron, a critical factor in patient survival. Deferasirox offers the convenience of once-daily dosing. Combination therapy with both agents may offer a more potent reduction in total body iron stores. The choice of chelation therapy should be individualized based on the patient's specific clinical needs, iron overload severity, and tolerance to the medication. Further research, including long-term follow-up studies and the results from the Petathis compound trials, will continue to refine the optimal strategies for managing transfusional iron overload.
References
- 1. Drug evaluation: this compound for iron overload disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Preclinical and clinical development of this compound, a novel, orally available iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. youtube.com [youtube.com]
- 6. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy and Safety of Oral Iron Chelators and their Novel Combination in Children with Thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of deferiprone (Ferriprox), an oral iron-chelating agent, in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academicmed.org [academicmed.org]
- 11. researchgate.net [researchgate.net]
- 12. Deferasirox - Wikipedia [en.wikipedia.org]
Deferitrin: A Comparative Analysis of Iron Chelation Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Deferitrin, a novel oral iron chelator, with established alternatives, focusing on iron-clearing efficiency and supported by experimental data.
Executive Summary
This compound (GT-56-252) is a tridentate oral iron chelator developed for the treatment of transfusional iron overload. Preclinical and early clinical studies demonstrated its ability to promote iron excretion, primarily through the fecal route. However, its clinical development was halted due to concerns of nephrotoxicity. This guide presents available data on this compound's efficacy in comparison to the widely used iron chelators, Deferasirox and Deferoxamine, to inform future research and drug development in the field of iron chelation therapy.
Comparative Iron Chelation Efficiency
The following tables summarize the quantitative data on the iron-clearing efficiency of this compound, Deferasirox, and Deferoxamine from preclinical and clinical studies.
Table 1: Preclinical Iron Chelation Efficiency in Non-Human Primates (Cebus apella)
| Chelator | Administration Route | Iron Excretion Efficiency | Primary Route of Excretion |
| This compound | Oral | 13-18% | Fecal (80-90%) |
| Deferoxamine | Intramuscular | - | Urinary and Fecal |
Table 2: Clinical Iron Chelation Efficiency in Patients with β-thalassemia Major
| Chelator | Study | Key Efficacy Endpoint | Results |
| This compound | Phase 1 (NCT00069862) | Iron Balance | - 7-42% at single daily doses of 4.5, 6.75, 11, and 17 mg/kg/day- Mean of 43% at a divided dose of 25 mg/kg/day. |
| Deferasirox | ESCALATOR study | Treatment Success Rate (reduction in Liver Iron Concentration - LIC) | 57.0% success rate after 1 year of treatment. |
| Deferoxamine | Long-term therapy study | Organ Function | Effective in retarding and, in some cases, reversing organ damage from iron overload. |
Mechanism of Action
Iron chelators function by binding to excess iron in the body, forming a stable complex that can then be excreted.
-
This compound: As a tridentate chelator, this compound binds to iron in a 2:1 ratio. Its mechanism involves mobilizing iron from stores, primarily in the liver, and facilitating its excretion through the gastrointestinal tract.
-
Deferasirox: This oral chelator also forms a stable complex with iron, which is then primarily excreted via the feces.
-
Deferoxamine: Administered parenterally, Deferoxamine is a hexadentate chelator that binds iron in a 1:1 ratio, with the resulting complex excreted mainly through the urine.
Below is a simplified diagram illustrating the general mechanism of iron chelation therapy.
Deferitrin vs. Deferiprone: A Comparative Analysis for Cardiac Iron Removal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Deferitrin and Deferiprone for the application of cardiac iron removal. The information presented is based on available preclinical and clinical data to support research and drug development efforts in the field of iron chelation therapy.
Executive Summary
Deferiprone is an established oral iron chelator that has demonstrated efficacy in removing cardiac iron, particularly in patients with transfusional iron overload. In contrast, this compound, a promising oral iron chelator from the desferrithiocin class, had its clinical development halted due to concerns of nephrotoxicity. Consequently, a direct clinical comparison of this compound and Deferiprone for cardiac iron removal is unavailable. This guide, therefore, presents a comprehensive overview of Deferiprone's performance against other chelators and a summary of this compound's development and toxicological profile.
Deferiprone: Efficacy in Cardiac Iron Removal
Deferiprone is a bidentate oral iron chelator that forms a 3:1 complex with ferric iron, which is then primarily excreted in the urine. Its lower molecular weight and lipophilicity are thought to facilitate better penetration into cardiac cells compared to other chelators.
Quantitative Data from Clinical Studies
Multiple studies have evaluated the efficacy of Deferiprone in reducing cardiac iron overload, often measured by the improvement in myocardial T2* (ms) using cardiovascular magnetic resonance (CMR). Higher T2* values indicate lower iron concentration.
| Study / Comparison | Key Findings | Reference |
| Deferiprone vs. Deferoxamine | In a randomized controlled trial, the improvement in myocardial T2* was significantly greater for Deferiprone (27%) compared to Deferoxamine (13%). Left ventricular ejection fraction (LVEF) also showed a greater increase in the Deferiprone group. | [1] |
| Deferiprone vs. Deferoxamine | A comparative study found that the Deferiprone group had significantly less myocardial iron (median T2* 34.0 ms vs 11.4 ms) and higher LVEF (mean 70% vs 63%) than the Deferoxamine group. | [2][3] |
| Deferiprone vs. Deferasirox | A retrospective analysis of thalassemia major patients showed a significantly higher global heart T2* value in the Deferiprone group (34 ± 11 ms) compared to the Deferasirox group (21 ± 12 ms), suggesting better efficacy in removing or preventing cardiac iron deposition. | [4] |
| Combined Deferiprone and Deferoxamine vs. Deferoxamine Monotherapy | A randomized, placebo-controlled, double-blind trial demonstrated that combination therapy with Deferiprone and Deferoxamine significantly reduced myocardial iron and improved ejection fraction compared to Deferoxamine alone. | [5] |
| Animal Model: Deferiprone vs. Deferasirox | In an iron-overloaded gerbil model, Deferiprone and Deferasirox were found to be equally effective in removing stored cardiac iron, with reductions of 18.6% and 20.5% respectively. However, Deferasirox removed more hepatic iron. | [6] |
Experimental Protocols
Clinical Trial: Deferiprone vs. Deferoxamine for Cardiac Iron Removal (NCT00105495) [7]
-
Objective: To determine if Deferiprone has superior efficacy in removing excess iron from the heart when compared with Deferoxamine.
-
Study Design: A multi-center, randomized, open-label, controlled clinical trial.
-
Participants: 60 patients with thalassemia major receiving regular chelation therapy with Deferoxamine.
-
Intervention:
-
Deferiprone (Ferriprox)
-
Deferoxamine (Desferal)
-
-
Primary Efficacy Measure: Change in cardiac iron status as determined by heart MRI T2* assessments over 12 months.
-
Secondary Efficacy Measures: Changes in serum ferritin concentration and liver iron concentration.
Animal Study: Deferasirox and Deferiprone in Iron-Overloaded Gerbils [6]
-
Objective: To compare the efficacy of Deferasirox and Deferiprone in removing cardiac iron.
-
Study Design: Twenty-nine female gerbils were iron-overloaded through 10 weekly iron dextran injections (200 mg/kg/week).
-
Intervention: Animals received Deferasirox (100 mg/kg/day), Deferiprone (375 mg/kg/day, divided into three doses), or sham chelation for 12 weeks.
-
Primary Outcome: Cardiac iron content.
-
Secondary Outcomes: Liver iron content, cardiac mass, and myocyte hypertrophy.
This compound: A Promising Chelator with a Critical Limitation
This compound (GT-56-252) is an orally active, tridentate iron chelator derived from desferrithiocin. Preclinical studies indicated its potential for treating chronic iron overload, with iron excretion occurring largely through the fecal route.
Early Clinical Development and Discontinuation
Phase I clinical trials in adults with beta-thalassemia major showed that this compound promoted iron excretion in a dose-related manner and was generally well-tolerated in initial assessments.[8] One clinical trial, NCT00069862, was initiated to study the iron balance of this compound in patients with transfusional iron overload.
However, the clinical development of this compound was halted due to findings of nephrotoxicity (kidney toxicity).[9] This adverse effect proved to be a significant barrier to its further development and use as a therapeutic agent for chronic iron overload.
Signaling Pathways and Mechanisms of Action
Iron overload in cardiomyocytes leads to the generation of reactive oxygen species (ROS) through the Fenton reaction, causing cellular damage, apoptosis, and ultimately, cardiac dysfunction. Iron chelators act by binding to excess intracellular iron, rendering it non-reactive and facilitating its excretion.
Proposed Mechanism of Cardiac Iron Removal
Caption: Mechanism of iron chelation in cardiomyocytes.
Experimental Workflow for Assessing Chelator Efficacy
Caption: Typical workflow of a clinical trial comparing iron chelators.
Conclusion
For the treatment of cardiac iron overload, Deferiprone has emerged as a valuable oral therapeutic option, with clinical evidence supporting its efficacy, particularly in comparison to Deferoxamine. The choice of an iron chelator for a specific patient depends on various factors, including the severity and location of iron deposition, patient tolerance, and potential side effects.
The case of this compound serves as a critical reminder of the importance of thorough toxicological screening in drug development. While its iron-chelating properties were promising, the unacceptable risk of nephrotoxicity prevented its advancement. Future research in iron chelation therapy should continue to focus on developing highly effective and safe oral agents for the management of transfusional iron overload and its life-threatening complications.
References
- 1. Frontiers | Randomized controlled trials of iron chelators for the treatment of cardiac siderosis in thalassaemia major [frontiersin.org]
- 2. Comparison of effects of oral deferiprone and subcutaneous desferrioxamine on myocardial iron concentrations and ventricular function in beta-thalassaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 4. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging | Haematologica [haematologica.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Deferasirox and deferiprone remove cardiac iron in the iron-overloaded gerbil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Drug evaluation: this compound for iron overload disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Deferitrin and Deferasirox for the Management of Iron Overload
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two oral iron chelators: Deferitrin (GT-56-252), a novel agent that underwent early clinical development, and Deferasirox, an established and widely used therapeutic. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, pharmacokinetic profiles, and clinical performance.
Introduction
Iron overload, a consequence of congenital disorders such as β-thalassemia and repeated blood transfusions, necessitates lifelong iron chelation therapy to prevent organ damage and mortality. The development of orally active iron chelators has significantly improved patient compliance and quality of life compared to the historically standard parenteral deferoxamine. This guide examines this compound and Deferasirox, two orally administered drugs developed for this purpose.
Mechanism of Action and Physicochemical Properties
Both this compound and Deferasirox are tridentate ligands that form stable complexes with ferric iron (Fe³⁺), facilitating its excretion from the body.
This compound (GT-56-252) is a derivative of desferrithiocin.[1][2] As a tridentate chelator, two molecules of this compound bind to one atom of iron, forming a 2:1 complex.[1][3] Preclinical studies have indicated that the this compound-iron complex is primarily eliminated from the body via fecal excretion.[2][4]
Deferasirox is also an orally active tridentate iron chelator.[5] It binds with high affinity to plasma iron in a 2:1 ratio, forming a stable complex that is predominantly excreted in the feces.[5]
The following diagram illustrates the general iron chelation and excretion pathway for both agents.
Caption: General mechanism of this compound and Deferasirox.
Pharmacokinetic Profiles
A summary of the key pharmacokinetic parameters for this compound and Deferasirox is presented in the table below.
| Parameter | This compound (GT-56-252) | Deferasirox |
| Administration | Oral | Oral |
| Binding Ratio (Chelator:Iron) | 2:1[1][3] | 2:1[5] |
| Half-life (t½) | ~2-4 hours[1][2] | 8-16 hours[5] |
| Primary Route of Excretion | Fecal (~80-90%)[1][2] | Fecal[5] |
| Food Effect on Bioavailability | Not significantly impaired[1] | Variable, administration on an empty stomach is recommended |
Clinical Efficacy and Safety
Direct comparative trials between this compound and Deferasirox have not been conducted, as the clinical development of this compound was discontinued after early-phase trials. The following sections present the available clinical data for each compound.
This compound (GT-56-252)
Clinical data for this compound is primarily from Phase I and II studies.
Efficacy: In a Phase I trial involving patients with β-thalassemia, this compound was shown to be well-absorbed and promoted iron excretion.[1][2] A subsequent study demonstrated that this compound was orally effective in inducing a dose-related increase in iron excretion, with nearly all of the excreted iron appearing in the stool.[2] However, the response was variable among patients.[2]
Safety and Tolerability: In initial clinical studies, this compound was generally well-tolerated.[1][6] No serious adverse events directly attributed to the drug were reported in the early trials.[1][6]
Deferasirox
Deferasirox has undergone extensive clinical evaluation, including large-scale Phase III trials, and is an approved drug for the treatment of chronic iron overload.
Efficacy: Clinical trials have consistently demonstrated the efficacy of Deferasirox in reducing iron burden in patients with various transfusion-dependent anemias.[7][8] The EPIC study, a large prospective trial, showed that Deferasirox treatment for one year resulted in significant reductions in serum ferritin levels, which correlated with dose adjustments and transfusional iron intake.[7][9] In a Phase III trial, Deferasirox was found to be as effective as deferoxamine in reducing liver iron concentration (LIC) in patients with β-thalassemia.[8]
| Study | Patient Population | Key Efficacy Endpoint | Results |
| Phase III Comparative Trial [8] | β-thalassemia | Change in Liver Iron Concentration (LIC) | Deferasirox showed a dose-dependent reduction in LIC, comparable to deferoxamine in patients with LIC ≥7 mg Fe/g dw. |
| EPIC Study [7][9] | Transfusion-dependent anemias | Change in Serum Ferritin | Significant reduction in serum ferritin over one year, reflecting dose and iron intake. |
Safety and Tolerability: The most common adverse events associated with Deferasirox are gastrointestinal disturbances (e.g., nausea, vomiting, diarrhea) and skin rash.[8] Increases in serum creatinine have also been observed in some patients.[8][10]
Experimental Protocols
Measurement of Liver Iron Concentration (LIC)
Method: Liver biopsy or non-invasive methods such as magnetic resonance imaging (MRI R2 or T2*) or superconducting quantum interference device (SQUID).[8][10][11]
Protocol for Liver Biopsy (as a standard):
-
Obtain a liver tissue sample via percutaneous needle biopsy under local anesthesia.
-
The tissue is dried to a constant weight.
-
Iron concentration is determined by atomic absorption spectrophotometry.
-
Results are expressed as milligrams of iron per gram of liver dry weight (mg Fe/g dw).[8]
Measurement of Serum Ferritin
Method: Immunoassay (e.g., electrochemiluminescence immunoassay).[9][12]
Protocol:
-
Collect venous blood samples in appropriate tubes.
-
Separate serum by centrifugation.
-
Store serum samples at ≤ -20°C until analysis.[12]
-
Analyze serum ferritin levels using a validated immunoassay method.
-
For clinical trials, baseline serum ferritin is often calculated as the average of measurements taken within a specified period (e.g., 28 days) before initiating treatment.[7][9] Serial measurements are taken at regular intervals (e.g., every 4 weeks) to monitor response.[7][9]
The following diagram illustrates a typical clinical trial workflow for evaluating an iron chelator.
Caption: A generalized workflow for a clinical trial of an iron chelator.
Summary and Conclusion
This compound and Deferasirox share a similar fundamental mechanism as oral, tridentate iron chelators that primarily promote fecal iron excretion. However, their clinical development trajectories and the breadth of available data are vastly different.
This compound showed promise in early clinical studies as a well-tolerated oral iron chelator. However, its development appears to have been discontinued, and a related compound, Petathis compound, is now under investigation.[1][6][13][14]
Deferasirox is a well-established and approved treatment for chronic iron overload, supported by a robust body of evidence from extensive clinical trials. Its efficacy in reducing iron burden and its manageable safety profile have made it a cornerstone of therapy for patients with transfusional hemosiderosis.
For researchers and drug development professionals, the story of this compound underscores the challenges of bringing a new chemical entity to market, even with a promising initial profile. In contrast, Deferasirox serves as a benchmark for the successful development and clinical integration of an oral iron chelator. Future research may focus on novel agents like Petathis compound and their potential to offer advantages over existing therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Drug evaluation: this compound (GT-56-252; NaHBED) for iron overload disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized phase II trial of deferasirox (Exjade, ICL670), a once-daily, orally-administered iron chelator, in comparison to deferoxamine in thalassemia patients with transfusional iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Tailoring iron chelation by iron intake and serum ferritin: the prospective EPIC study of deferasirox in 1744 patients with transfusion-dependent anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 3 study of deferasirox (ICL670), a once-daily oral iron chelator, in patients with beta-thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tailoring iron chelation by iron intake and serum ferritin: the prospective EPIC study of deferasirox in 1744 patients with transfusion-dependent anemias | Haematologica [haematologica.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Defining serum ferritin thresholds to predict clinically relevant liver iron concentrations for guiding deferasirox therapy when MRI is unavailable in patients with non-transfusion-dependent thalassaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wwwn.cdc.gov [wwwn.cdc.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. pharmacosmos.com [pharmacosmos.com]
Deferitrin: A Comparative Analysis Against Existing Iron Chelation Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Deferitrin (also known as GT-56-252), a novel oral iron chelator, with established chelation therapies, including deferoxamine (DFO), deferasirox (DFX), and deferiprone (DFP). The information is compiled from available preclinical and early-phase clinical data to offer an objective overview for research and development purposes.
Efficacy and Safety Profile: A Head-to-Head Overview
Quantitative data from early clinical evaluations of this compound are summarized below, alongside comparative data for existing chelation agents. It is important to note that direct head-to-head trials are limited, and the this compound data is from Phase I and metabolic balance studies.
Table 1: Efficacy of this compound vs. Deferoxamine (DFO)
| Parameter | This compound (Oral) | Deferoxamine (Subcutaneous Infusion) | Study Population |
| Iron Balance | |||
| Mean Iron Balance | 7% - 43% | 52% - 325% (mean 157%) | Iron-overloaded β-thalassemia major patients |
| Route of Iron Excretion | |||
| Fecal Iron Excretion | Predominantly fecal (80-90% in preclinical studies)[1] | 40% - 77% (mean 61%) in stool | Iron-overloaded β-thalassemia major patients |
| Urinary Iron Excretion | Minor | Major | Iron-overloaded β-thalassemia major patients |
Source: Blood Journal, 2007.[2]
Table 2: Safety and Tolerability of this compound (Phase I Study)
| Adverse Events | This compound |
| Serious Adverse Events | None reported[1][3] |
| Clinically Significant Lab Abnormalities | None reported[1][3] |
| Common Adverse Events | Well tolerated[1][3] |
Source: IDrugs, 2007; Blood Journal, 2004.[1][3]
Table 3: Comparative Profile of Existing Oral Iron Chelators
| Feature | Deferiprone (DFP) | Deferasirox (DFX) |
| Administration | Oral, typically three times daily | Oral, once daily |
| Efficacy | Effective in reducing cardiac iron[4] | Effective in reducing liver iron concentration[5] |
| Common Adverse Events | Gastrointestinal symptoms, arthralgia, agranulocytosis, neutropenia[6] | Gastrointestinal disturbances, skin rash, non-progressive increases in serum creatinine[5][7] |
Experimental Protocols
This compound Metabolic Iron Balance Study
A study was conducted to evaluate the efficacy of this compound in iron-overloaded patients with β-thalassemia major.[2]
-
Study Design: Twenty patients were admitted to a clinical research center for 28 days and placed on fixed, individualized low-iron diets.
-
Treatment Regimen:
-
Days 5-10: Nightly subcutaneous infusion of deferoxamine (40 mg/kg over 8 hours).
-
Days 15-24: Single daily ascending doses of this compound (4.5, 6.75, 11, and 17 mg/kg/day) administered with breakfast. A separate cohort of six patients received 25 mg/kg/day divided into three doses.
-
-
Endpoint Measurement: Total iron balance was determined by measuring iron intake from the diet and iron excretion in urine and feces. Stool markers were used to delineate the collection periods.
-
Safety Monitoring: Included complete blood count, coagulation parameters, serum chemistry, urinalysis, urinary β-2-microglobulin, electrocardiograms, and monitoring of adverse events.[2]
This compound Phase I Safety and Pharmacokinetics Study
This open-label, parallel-design, two-dose study assessed the safety and pharmacokinetics of this compound in 26 patients with beta-thalassemia.[1]
-
Dosing: Patients received this compound at five dose levels from 3 to 15 mg/kg, either fasted or fed, as a liquid or in capsules.[1]
-
Pharmacokinetic Analysis: Blood samples were taken at intervals up to 24 hours to characterize the pharmacokinetics of this compound. 24-hour urine collections were conducted to measure this compound excretion.[1]
-
Safety Evaluation: Included chemistry and hematology panels, coagulation parameters, urinalysis, urine beta-2-microglobulin, physical examinations, and electrocardiograms.[1]
Visualizing the Research and Mechanism
Experimental Workflow for Iron Chelator Evaluation
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Drug evaluation: this compound (GT-56-252; NaHBED) for iron overload disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Deferiprone to Deferasirox and Deferoxamine to Cardiac and Hepatic T2* MRI in Thalassemia Patients: Evidence-based Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized phase II trial of deferasirox (Exjade, ICL670), a once-daily, orally-administered iron chelator, in comparison to deferoxamine in thalassemia patients with transfusional iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of deferoxamine, deferasirox and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomised comparison of deferasirox versus deferoxamine for the treatment of transfusional iron overload in sickle cell disease. | Department of Pediatrics [pediatrics.ucsf.edu]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Deferitrin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Deferitrin (GT-56-252), an orally active iron chelator.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Inspect gloves prior to use and dispose of them properly after handling the compound.
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working with the solid form of the compound where dust may be generated, a NIOSH-approved respirator is recommended.
Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Aerosol and Dust Formation: Avoid the formation of dust and aerosols when handling the solid compound.
-
Ignition Sources: Keep away from heat, sparks, and open flames.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Recommended storage temperatures are -20°C for one month or -80°C for six months for stock solutions.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Weight | 253.28 g/mol |
| CAS Number | 239101-33-8 |
| Solubility in DMF | 10 mg/mL |
| Solubility in DMSO | 12 mg/mL |
| Solubility in Ethanol | Slightly soluble |
| Solubility in PBS (pH 7.2) | 0.2 mg/mL |
| IC50 (L1210 murine leukemia cells) | 17 µM |
| Iron Clearing Efficiency (ICE) in rodents (300 µmol/kg, oral) | 1.1% |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered contaminated. These materials should be placed in a sealed, labeled container for hazardous waste disposal.
-
General Guidance: If a formal take-back program is unavailable, you can follow these general steps for disposal of small quantities in the trash, though checking institutional guidelines is primary[1]:
-
Remove the compound from its original container.
-
Mix the this compound with an inert and non-appealing substance such as cat litter or used coffee grounds.
-
Place the mixture in a sealed container, such as a plastic bag.
-
Dispose of the sealed container in the household trash.
-
Remove or scratch out all personal or identifying information from the original container before recycling or disposing of it.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
